Product packaging for 5-Carboxyrhodamine 6G succinimidyl ester(Cat. No.:CAS No. 989-38-8)

5-Carboxyrhodamine 6G succinimidyl ester

Cat. No.: B1680603
CAS No.: 989-38-8
M. Wt: 479.0 g/mol
InChI Key: VYXSBFYARXAAKO-UHFFFAOYSA-N
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Description

Historical Context and Emergence as a Pivotal Research Compound

The history of Rhodamine 6G is part of the broader development of synthetic dyes in the late 19th century. Following the synthesis of the first rhodamine dye, Rhodamine B, in 1887, Rhodamine 6G was developed in 1892 by the chemist A. Bernthsen. mfa.orgfluorofinder.com Initially, its primary applications were commercial, serving as a vibrant colorant for textiles and paper and as a pigment for inks and plastics. mfa.org

The transition of Rhodamine 6G from an industrial dye to a pivotal research compound began with the invention of the laser. Scientists soon discovered its efficacy as a gain medium in dye lasers. wikipedia.org Its remarkably high fluorescence quantum yield of approximately 0.95, coupled with its high photostability and low cost, made it an ideal candidate for this application. wikipedia.orgaip.org The ability to produce tunable laser light from R6G solutions solidified its importance in physics and chemistry laboratories, paving the way for its adoption in a wide array of advanced spectroscopic and imaging techniques. wikipedia.orgwikipedia.org

Significance in Modern Scientific Disciplines

The unique photophysical properties of Rhodamine 6G have established it as a versatile tool across numerous scientific disciplines. Its significance is particularly pronounced in fields that rely on fluorescence for detection and imaging.

Laser Technology: Rhodamine 6G is one of the most efficient and widely used laser dyes. sigmaaldrich.comazooptics.com It is typically pumped by the second harmonic (532 nm) of Nd:YAG lasers, nitrogen lasers, or argon-ion lasers. wikipedia.org Its broad lasing range, from approximately 570 nm to 660 nm, allows for the generation of tunable laser radiation, which is critical for various spectroscopic applications. wikipedia.orgwikipedia.org Research continues to focus on incorporating R6G into solid-state matrices like polymers and sol-gel glasses to create more stable and compact tunable solid-state dye lasers. aip.orgjournalskuwait.orgaip.org

Biotechnology and Microscopy: In biotechnology, R6G is extensively used as a fluorescent label or probe. spectrumchemical.com Its applications include fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). ontosight.ai It enables the visualization of cellular structures and the tracking of specific proteins and other biological molecules within living cells. ontosight.ai Its cell-permeant nature allows it to be used for staining mitochondria in live-cell imaging.

Spectroscopy and Single-Molecule Detection: Rhodamine 6G's strong fluorescence signal makes it an ideal candidate for ultra-sensitive detection methods, including single-molecule detection. spiedigitallibrary.org The first photobleaching experiments on single molecules utilized R6G, observing the abrupt disappearance of fluorescence from an individual molecule under excitation. aps.org It is also frequently used as a reference standard in fluorescence spectroscopy due to its well-characterized spectral properties and high quantum yield. ontosight.ai Furthermore, it is a model dye for studying the effects of Surface-Enhanced Raman Spectroscopy (SERS), a technique that vastly amplifies the signal of molecules adsorbed on certain nanostructured surfaces. rxchemicals.com

Chemical Sensing: The structure of Rhodamine 6G can be modified to create chemosensors that signal the presence of specific analytes. scirp.org These sensors often operate on a "turn-on" fluorescence mechanism, where the spirolactam ring of the R6G derivative opens upon binding to a target ion, leading to a dramatic increase in fluorescence and a visible color change. researchgate.netnsf.gov This principle has been successfully applied to develop highly selective and sensitive sensors for various metal ions, most notably copper (Cu²+). nih.govscirp.orgnsf.gov

Environmental and Materials Science: R6G is used as a tracer dye in environmental studies to monitor water flow and transport in rivers and other water systems. In materials science, researchers are exploring the optical properties of R6G when incorporated into various host materials. For instance, embedding R6G in polymer films or nanocomposites can alter its photophysical properties and lead to the development of new materials for optical applications, such as optical limiters and photonic devices. journalskuwait.orgepj.org

Table 1: Key Properties of Rhodamine 6G

Property Value References
Chemical Formula C₂₈H₃₁ClN₂O₃ (Chloride salt) wikipedia.orgjournalskuwait.org
Molecular Weight 479.02 g/mol mfa.orgjournalskuwait.org
Appearance Bronze/Red powder wikipedia.org
Absorption Maximum (λ_max) ~530 nm wikipedia.org
Emission Maximum (λ_em) ~555 nm taylorandfrancis.com
Lasing Range 570 - 660 nm wikipedia.org
Fluorescence Quantum Yield (Φ_f) 0.95 wikipedia.org
Common Solvents Water, Ethanol (B145695), Methanol (B129727) wikipedia.org

Scope and Research Imperatives for Advanced Investigations

Contemporary research on Rhodamine 6G is focused on leveraging its fundamental properties to address new challenges and develop next-generation technologies. The imperatives for advanced investigations can be categorized into several key areas.

Development of Advanced Hybrid Materials: A significant research thrust involves the integration of Rhodamine 6G into novel host matrices. This includes synthesizing nanocomposites, such as those with silica (B1680970) nanoparticles or metal oxides, and incorporating R6G into polymer films and sol-gel glasses. journalskuwait.orgacs.orgmdpi.com The primary goals are to enhance the dye's photostability, prevent aggregation-caused quenching, and create robust, tunable solid-state optical materials for lasing and photonic applications. aip.orgtandfonline.com Investigations into hybrid colorants, where R6G is chemically bonded to other molecules like coumarin (B35378) derivatives, aim to create new materials with unique optical properties. researchgate.net

Innovations in Chemosensing: The design and synthesis of new Rhodamine 6G derivatives for highly selective and sensitive chemical detection remains a vibrant area of research. researchgate.nete3s-conferences.org Future work will focus on creating sensors for a wider range of environmentally and biologically important analytes beyond metal ions. researchgate.netpjoes.com This involves fine-tuning the molecular structure of the R6G-based sensor to achieve high specificity and developing systems that can operate effectively in complex biological or environmental samples. pjoes.commdpi.com The use of microwave-assisted synthesis is being explored as a green and efficient method to produce these novel sensor molecules. scirp.orgnsf.gov

Probing Fundamental Photophysics: Rhodamine 6G continues to serve as a model system for studying fundamental light-matter interactions at the nanoscale. Advanced spectroscopic and microscopic techniques are used to investigate the behavior of single R6G molecules on various surfaces, such as graphite (B72142) or within nanoparticles. acs.orgaip.org These studies provide critical insights into processes like surface-enhanced fluorescence, energy transfer, and photobleaching, which are essential for the rational design of new nanomaterials and single-molecule devices. aps.orgnih.gov

Expanding Optoelectronic and Photonic Applications: Research is ongoing to fully characterize and exploit the nonlinear optical properties of Rhodamine 6G. epj.org This includes its application in devices like optical limiters, which protect sensitive equipment from high-intensity laser light. epj.org Furthermore, integrating R6G with novel materials like transition metal dichalcogenides to form hybrid nanoscrolls is being investigated to enhance optoelectronic performance, potentially leading to new types of photodetectors and light-emitting devices. mdpi.com

Table 2: Summary of Research Findings on Rhodamine 6G

Research Area Key Findings References
Laser Technology Exhibits a high quantum yield (0.95) and photostability, with a lasing range of 570-660 nm. Can be incorporated into solid matrices for tunable solid-state lasers. wikipedia.orgaip.orgazooptics.com
Single-Molecule Detection Enabled the first observations of photobleaching in single molecules. Used to distinguish different molecules by their characteristic fluorescence lifetimes. spiedigitallibrary.orgaps.orgspiedigitallibrary.org
Chemical Sensing Derivatives function as "turn-on" fluorescent sensors for metal ions like Cu²+ and Sn²+ through a spirolactam ring-opening mechanism. researchgate.netnsf.govmdpi.com
Materials Science Incorporation into polymer/nanoparticle composites enhances optical properties and can shift emission wavelengths. journalskuwait.orgaip.orgacs.org
Nonlinear Optics Thin films of R6G exhibit nonlinear optical properties and can function as optical limiters for laser power attenuation. epj.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31ClN2O3 B1680603 5-Carboxyrhodamine 6G succinimidyl ester CAS No. 989-38-8

Properties

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
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InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H
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InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]
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Molecular Formula

C28H31N2O3.Cl, C28H31ClN2O3
Record name C.I. BASIC RED 1
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Related CAS

13161-28-9 (perchlorate), 63022-06-0 (molbdosilicate), 63022-07-1 (molybdophosphate), 63022-08-2 (tungstophosphate), 65366-87-2 (molybdate)
Record name Rhodamine 6G
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DSSTOX Substance ID

DTXSID1021243
Record name Rhodamine 6G
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Molecular Weight

479.0 g/mol
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Physical Description

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992), Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO]
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER & ETHANOL
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CAS No.

989-38-8
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Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1)
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Spectroscopic Characterization and Photophysical Phenomena of Rhodamine 6g

Advanced Fluorescence Spectroscopy of Rhodamine 6G

Rhodamine 6G's fluorescence properties are central to its utility. Advanced spectroscopic techniques are employed to thoroughly characterize its emission behavior, including its efficiency, stability, and interactions with its environment.

The fluorescence quantum yield (Φf) is a fundamental photophysical quantity that directly measures the efficiency of converting absorbed light into emitted light. springernature.comsci-hub.se For Rhodamine 6G, this parameter is critical for its applications as a laser medium and a fluorescent probe.

Absolute determination of fluorescence quantum yield accounts for both radiative and nonradiative processes within the medium. purdue.edu Several methods are employed for this purpose:

Dual Beam Thermal Lens Technique : This method has been successfully used to determine the absolute fluorescence quantum yield of Rhodamine 6G in various solvents. It involves using a Q-switched Nd:YAG laser (e.g., 532 nm) for excitation and a probe beam to measure the thermal lens signal. purdue.eduresearchgate.networldscientific.com This technique is known for its high accuracy and reproducibility, particularly for highly fluorescent solutions. purdue.edu

Pulsed Laser Photoacoustic Spectroscopy (PAS) : PAS is another absolute method that complements optical spectroscopy. It involves measuring the photoacoustic signal generated by nonradiative de-excitation processes, which allows for the determination of the quantum yield. researchgate.netsci-hub.seias.ac.innih.gov

Integrating Sphere Setup : Optical spectroscopy utilizing an integrating sphere setup provides a direct method for absolute quantum yield determination by collecting all emitted fluorescence. researchgate.netspringernature.comsci-hub.se

Relative measurement techniques compare the fluorescence of a sample to that of a standard with a known quantum yield. This approach is widely used due to its practicality. d-nb.infoiss.comatto-tec.com

The most common relative optical method involves comparing the integral emission spectra of the sample and a standard under identical measurement conditions, considering their known absorbances at the excitation wavelength. d-nb.infoiss.com This typically requires a conventional absorption spectrometer and a conventional fluorescence spectrometer. d-nb.info

The fluorescence quantum yield (QY) of a sample can be calculated using the following equation: rsc.org

QYsample = QYref * (Fsample / Fref) * (Aref / Asample) * (η^2 sample / η^2 ref)

Where:

F = measured fluorescence intensity (integrated area of photoluminescence spectra)

A = absorbance at the excitation wavelength

η = refractive index of the solvent

"sample" refers to the unknown sample

"ref" refers to the reference standard

Rhodamine 6G itself is frequently used as a fluorescence reference standard, with reported quantum yield values of 0.95 in ethanol (B145695) (at 25°C and 480 nm excitation) and 0.95 in water (at 488 nm excitation). researchgate.netiss.comrsc.org To ensure accuracy and avoid inner-filter effects, the absorbance of both the sample and reference should be kept below 0.1 at the excitation wavelength. iss.comrsc.org

Here is a table of common fluorescence quantum yield standards, including Rhodamine 6G:

StandardQuantum Yield (%)ConditionsExcitation (nm)
Fluorescein950.1 M NaOH, 22°C496
POPOP97Cyclohexane300
Quinine sulfate580.1 M H2SO4, 22°C350
Rhodamine 101100Ethanol450
Rhodamine 6G 95 Water 488
Rhodamine 6G 95 Ethanol, 25°C 480
Rhodamine B31Water514
Tryptophan13Water, 20°C280
L-Tyrosine14Water275

The fluorescence quantum yield of Rhodamine 6G is significantly influenced by its environment, including solvent characteristics (polarity, proticity, viscosity), pH, temperature, and the type and size of host materials. researchgate.netnih.govsci-hub.sepurdue.eduresearchgate.netias.ac.in

Solvent Effects : Rhodamine 6G exhibits higher fluorescence quantum yield in ethylene (B1197577) glycol compared to water or methanol (B129727). purdue.eduresearchgate.networldscientific.com For instance, studies show relatively small changes in the fluorescence spectrum across various organic solvents, with methanol yielding the highest fluorescence intensity and DMSO the lowest. The peak emission wavelength also varies with solvent, ranging from 568 nm in methanol to 579 nm in DMSO. nih.gov

Concentration Effects : The concentration of the dye solution, along with aggregate formation and excited state absorption, significantly impacts the absolute fluorescence quantum yield. purdue.eduresearchgate.networldscientific.com A rapid decrease in quantum yield is observed at higher concentrations, primarily due to the formation of dimers and higher aggregates. These aggregates typically possess zero or very low fluorescence quantum yield. nih.govsci-hub.sepurdue.eduias.ac.in Dimerization of Rhodamine 6G is particularly pronounced in aqueous solutions and methanol. purdue.edu For example, the fluorescence quantum yield of Rhodamine 6G in water decreases as concentration increases in the quenching region. ias.ac.in In Al(NO3)3-SiO2 sol-gel glasses, an optimal Rhodamine 6G concentration of 1x10^-4 M has been identified for maximizing absorption and photoluminescence efficiency. inoe.ro

Photostability refers to a material's resistance to degradation upon exposure to light. For Rhodamine 6G, its exceptional photostability, coupled with its high quantum yield, makes it a preferred fluorescence reference material. researchgate.net Maintaining photostability is crucial for achieving stable and long-term laser performance, as photobleaching directly impacts the operational lifespan and cost-effectiveness of dye lasers. optica.org

The choice of host matrix plays a significant role in enhancing the photostability of Rhodamine 6G, particularly in solid-state dye lasers. Solid matrices offer advantages over liquid systems, mitigating issues such as evaporation, flow fluctuations, and solvent/dye poisoning. ingentaconnect.com

Key findings on host matrices and photostability include:

Silica-based Materials : Mesoporous sol-gel derived materials, including pure silica (B1680970) (SiO2) and phenyl-modified silica (Ph0.17SiO1.915) xerogels, have been explored as effective hosts. Dye-doped silica xerogels have demonstrated high quantum yield values (up to 87%) with no substantial decrease in efficiency even at increasing dye concentrations. aip.org The phenyl silicate (B1173343) sample, for instance, exhibited the highest laser photostability, with a half-life of 6560 pulses when pumped at 532 nm. aip.org Sol-gel glasses, such as Al(NO3)3-SiO2, are considered good hosts as they can prevent dye aggregation and allow for high dye concentrations while maintaining spectroscopic properties. researchgate.netinoe.ro

Polymeric Materials : Polymethylmethacrylate (PMMA) has been used as a host for Rhodamine 6G, forming an electronically excited exciplex. Such systems have shown good lasing stability, with reported lifetimes of approximately 8000 pulses and efficiencies around 21%. ingentaconnect.com PMMA can also act as a barrier layer, influencing the fluorescence properties of the dye. nih.gov Related studies on Rhodamine B (a similar dye) in polyacrylic acid (PAA) films showed superior photostability compared to other polymeric materials and comparable to sol-gel materials. researchgate.net

Hybrid Inorganic-Organic Matrices : The incorporation of Rhodamine 6G into hybrid inorganic-organic matrices, formed by controlled addition of di-, tri-, and tetrafunctionalized alkoxides to organic monomers like (2-hydroxyethyl methacrylate) (HEMA) or methyl methacrylate (B99206) (MMA)/HEMA copolymers, has been evaluated. These matrices can significantly influence the dye's photostability and the rigidity of the system. For example, a thermally postcured (HEMA-15wt%TRIEOS) matrix showed good stability, with only a 13% drop in initial laser output after 10,000 pump pulses. researchgate.net

Here is a table summarizing photostability data for Rhodamine 6G in various host matrices:

Solid MatrixPumping Source & CharacteristicsPulses for 50% Reduction (Half-life)Efficiency (%)Reference
R6G/PMMANd:YAG laser: 532 nm, 4 mJ, 5 ns6000–800017.6–21.6 ingentaconnect.com
R6G/HEMA:MMAN2 laser: 337 nm, 1.2 mJ, 5 ns, 2 Hz450021.5 ingentaconnect.com
R6G/PHEMA:MMAN2 laser: 337 nm, 1.7 mJ, 7 ns, 2 Hz12,00018 ingentaconnect.com
R6G/PHEMA:TRIEOSNd:KGW laser: 534 nm, 5.5 mJ, 6 ns, 2 Hz10,000NA ingentaconnect.com
Rh-6G sol-gel (HCl cat.)Nitrogen laser7500NA researchgate.net
HEMA-15wt%TRIEOS534 nm, 5.5 mJ/pulse, up to 10 Hz10,000 (13% drop)NA researchgate.net
R6G/PMMAN2 laser: 337 nm, 1.5 mJ, 7 ns, 1 Hz320017.5 ingentaconnect.com

Photodegradation Mechanisms : The degradation of Rhodamine 6G often occurs through photocatalytic processes, which are employed for its removal from wastewater. mdpi.comcolab.wsmdpi.comresearchgate.netnih.gov During photocatalytic degradation, a photoelectron is promoted from the valence band to the conduction band of the catalyst. mdpi.com Reactive oxygen species, particularly hydroxyl radicals (•OH), are identified as major contributors to the photodegradation process. mdpi.commdpi.com The degradation pathway typically involves the decolorization of the dye, followed by the identification of N-demethylation intermediates and smaller molecular products, ultimately leading to mineralization into CO2, water, and mineral acids. mdpi.comcolab.ws The aggregation state of the dye can also influence the degradation rate. colab.ws Factors such as initial dye concentration, solution pH, operating inlet pressure, and cavitation number can affect the efficiency of Rhodamine 6G decolorization. researchgate.net

Triplet State Dynamics and Intersystem Crossing Yields

Absorption and Emission Spectroscopic Properties

Molecular Aggregation Effects on Optical Spectra

The optical characteristics of Rhodamine 6G at high concentrations deviate significantly from those of isolated dye molecules, primarily due to molecular aggregation. This aggregation phenomenon induces notable changes in both the absorption and fluorescence spectra of the dye. aip.orgmdpi.com

Dimer and Higher Aggregate Formation

Rhodamine 6G exhibits a strong propensity for self-aggregation, forming dimers and higher-order aggregates, particularly in concentrated solutions or specific environments. These aggregates are stabilized by various intermolecular forces, including hydrogen bonding, van der Waals forces, London dispersion forces, and hydrophobic interactions. scholarsresearchlibrary.com

Two primary types of dimers are commonly observed:

H-type (sandwich-like) aggregates: These non-luminescent dimers typically form with parallel-aligned molecular axes and are associated with a blueshift in the optical absorption band relative to the monomeric form. aip.org

J-type (head-to-tail) aggregates: These dimers are usually observed under the influence of an additional external potential, such as on solid surfaces, and are characterized by a redshifted luminescence band. aip.org

The dimerization process often leads to a splitting of the electronic absorption spectrum into short-wavelength (SW) and long-wavelength (LW) bands. The ratio of the intensities of these bands is indicative of the relative arrangement of the molecules within the dimer. msu.ru For instance, the electronic absorption spectrum of R6G dimers can consist of two distinct bands with maxima typically around 500–505 nm (SW band) and 545–555 nm (LW band). msu.ru

Studies in aqueous ethanol solutions demonstrate that the structure of R6G dimers is highly dependent on both ethanol content and temperature. msu.ru In solid thin films, such as those made with Laponite clay, oblique head-to-tail J-type dimers show weak emission bands around 575 nm, while sandwich H-type dimers act as efficient quenchers of fluorescence. Higher-order aggregates in these films can exhibit a fluorescence band around 600 nm. nih.gov The formation constant and absorption spectrum of the R6G dimer have been thoroughly evaluated, with evidence suggesting that the trimer is typically not formed in aqueous solutions. rsc.orgrsc.org The geometric arrangement of the R6G dimer has been proposed to involve xanthene groups in parallel planes, separated by approximately 5.6 Å, with an angle of 76° between them. rsc.org Furthermore, the presence of urea (B33335) in aqueous solutions can alter the dimer geometry from a sandwich-type to an end-on-end configuration, simultaneously increasing dimer dissociation. scholarsresearchlibrary.com In montmorillonite (B579905) colloids, R6G cations initially form J-aggregates upon adsorption, which subsequently convert into sandwich-type H-aggregates. researchgate.net

Table 1: Optical Spectral Shifts of Rhodamine 6G Aggregates

Aggregate TypeAbsorption Shift (relative to monomer)Emission Band (approximate)NotesReferences
H-type DimerBlueshiftNon-luminescentSandwich-like, parallel axes aip.org
J-type Dimer-RedshiftedHead-to-tail, on surfaces aip.org
Dimer (SW band)~500-505 nm (maxima)-Electronic absorption splitting msu.ru
Dimer (LW band)~545-555 nm (maxima)-Electronic absorption splitting msu.ru
J-type Dimer (in Laponite)-~575 nm (weak)Oblique head-to-tail nih.gov
Higher Aggregates (in Laponite)-~600 nm- nih.gov
Exciton (B1674681) and Excimer Phenomena in Thin Films

In ultra-thin films, the aggregation of R6G molecules significantly impacts their absorption and emission spectra. researchgate.net Submonolayer films of R6G often display a single maximum and an apparent shoulder in their absorption spectrum, which typically requires deconvolution into three distinct peaks. As the film thickness increases, the observed absorption maximum shifts to lower energy, necessitating the deconvolution into a fourth peak. researchgate.net

Excimers, formed by the association of an excited molecule with an unexcited one, are a common phenomenon in various aromatic hydrocarbons. These excimer bands are generally red-shifted compared to the monomer emission and exhibit substantially longer lifetimes. unige.ch For R6G specifically, in thin films deposited on gold substrates, emission spectra at low surface coverage show peaks attributable to monomers (around 556 nm) and excimers (around 577 nm). As the surface coverage increases, a third emission peak emerges, typically ranging from 603 to 615 nm, which is assigned to exciton emission. uri.edu

Interestingly, while the emission intensity of R6G films can initially decrease significantly with increasing thickness, a further increase in coverage can lead to a surprising increase in emission intensity. This enhanced emission is attributed to the aggregate excited state and is often linked to Metal Enhanced Fluorescence (MEF), where the R6G itself acts as a dielectric. uri.edu It has been noted that J-type excitons are not always the primary cause of emission enhancement in thin films. researchgate.net In systems involving heterodoped PMMA films with R6G and Rhodamine 800 (Rh800), significant changes in absorption spectra point to the formation of ground-state hetero-aggregates, indicative of strong intermolecular interactions due to close molecular proximity. rsc.org

Raman and Surface-Enhanced Raman Spectroscopy (SERS) Studies

Raman spectroscopy provides valuable insights into the vibrational characteristics and molecular conformations of Rhodamine 6G. Surface-Enhanced Raman Spectroscopy (SERS) further amplifies these signals by exploiting the electric field enhancement associated with plasmon resonances on nanostructured metallic surfaces, making R6G a widely used probe molecule for SERS investigations. uri.eduxmu.edu.cn

Adsorption Behavior on Metallic Surfaces via Electrochemical SERS

Electrochemical SERS (EC-SERS) is a powerful technique for investigating the potential-dependent adsorption behavior of R6G on metallic surfaces. Studies on silver electrodes have revealed that the orientation of R6G molecules changes from vertical to inclined adsorption as the applied potential shifts negatively. This reorientation of the R6G molecule on the surface is crucial for understanding the anomalous spectra observed in single-molecule SERS (SM-SERS) studies, rather than changes in the resonance effect of R6G itself. xmu.edu.cn

R6G molecules readily adsorb on gold surfaces across a range of surface charge densities, and this adsorption can induce changes in the molecule's conformation. Notably, R6G exhibits stronger adsorption on gold surfaces compared to choline. researchgate.net The efficiency of electrochemical removal of R6G, for example, from gold nano-ring arrays, is significantly influenced by the strong adsorption of R6G onto the nanostructured surface and the abundance of active sites. mdpi.com EC-SERS also demonstrates the capability to simultaneously monitor both the oxidized and reduced forms during a one-electron electron transfer reaction, providing dynamic insights into redox processes at interfaces. acs.org

Vibrational Fingerprints and Molecular Conformations

Raman spectroscopy provides distinct vibrational fingerprints for Rhodamine 6G, which are crucial for identifying its molecular structure and conformational changes. The Raman spectra of R6G typically feature several prominent vibrational modes. researchgate.net

Table 2: Key Vibrational Modes of Rhodamine 6G in Raman Spectra

Wavenumber (cm⁻¹)AssignmentReferences
614C-C in-plane bending (xanthene/phenyl rings) researchgate.net
775C-H out-of-plane bending researchgate.net
1128C-H in-plane bending (xanthene/phenyl rings) researchgate.net
1185C-H in-plane bending (xanthene ring) researchgate.net
1321Hybrid mode (NHC₂H₅ group and xanthene/phenyl rings) researchgate.net
1366C-C ring stretching (xanthene ring) researchgate.net
1508C-C ring stretching (xanthene ring) researchgate.net
1576C-C stretching (phenyl ring) researchgate.net
1651C-C stretching (xanthene ring) researchgate.net

Surface-enhanced resonance Raman scattering (SERRS) studies on confeito-like gold nanoparticles have shown a significant enhancement in the Raman signal of R6G, with analytical enhancement factors exceeding 10⁵. Notably, minor bands in the 1400–1600 cm⁻¹ region are uniquely enhanced due to resonance effects. mdpi.com Time-dependent SERS spectra of R6G adsorbed on gold nanorods reveal strong intensity variations during transitions from wet to dry conditions. These dynamics are interpreted as being correlated with distinct molecular adsorption behaviors or surface distributions of R6G molecules, indicating varying plasmonic resonances. acs.org Furthermore, single-molecule SERS experiments have observed spectral fluctuations, particularly for vibrational bands at 614 cm⁻¹ and 774 cm⁻¹. These fluctuations are potentially linked to molecule-surface charge transfer phenomena or the motion of adsorbed molecules triggered by photodesorption events. acs.org

Vibronic Coupling and Electronic Transitions

Vibronic coupling, the interaction between electronic and vibrational states, plays a critical role in shaping the spectroscopic properties of Rhodamine 6G. Doubly resonant sum frequency generation (DR-SFG) spectroscopy is a powerful technique employed to investigate these interactions, particularly for molecules on surfaces. aip.orgnih.govplu.mxresearchgate.net

Research using DR-SFG has demonstrated that the vibrational modes of the xanthene skeleton of Rhodamine 6G exhibit strong coupling with its S₀–S₁ electronic transition. aip.orgnih.govresearchgate.net A significant finding in this area is the observation of both the 0-0 and 0-1 transitions within the S₀–S₁ electronic continuum in sub-monolayer R6G using DR-SFG, marking a novel observation for this spectroscopic method. aip.orgnih.govresearchgate.net In contrast, the vibronic coupling with external groups of the R6G molecule is found to be weak. aip.org

Advanced analytical methods, such as the transform technique applied to DR-SFG spectra, can incorporate Herzberg–Teller (HT) vibronic modes. This allows for the extraction of Franck–Condon (FC) activities of various vibrational modes from experimental spectra, especially when FC modes are dominant. Intriguingly, a vibrational mode known to be HT-active in R6G monomers has been observed to exhibit Franck–Condon behavior when the molecules form aggregates. researchgate.net The resonance Raman cross-sections and a comprehensive vibronic analysis of R6G have also been quantitatively determined using broadband stimulated Raman spectroscopy, further elucidating the intricate interplay between its electronic and vibrational states. researchgate.net

Computational Approaches to Rhodamine 6g Systems

Molecular Dynamics (MD) Simulations of Rhodamine 6G

Molecular Dynamics (MD) simulations are a key tool for understanding the dynamic processes involving Rhodamine 6G, from its self-assembly in solution to its movement and interactions at various interfaces and within supramolecular structures.

Rhodamine 6G molecules exhibit a propensity for self-aggregation in solution, primarily forming stable H-type dimers acs.orgnih.gov. These H-type aggregates are notably non-fluorescent, making the accurate determination of their binding energies critical for optimizing R6G's fluorescent properties in various applications acs.org. Despite R6G being a cationic dye, which would electrostatically disfavor aggregation, its geometry and stacking interactions drive the formation of these aggregates nih.gov.

MD simulations have been employed to study the dimerization process of R6G and its competition with adsorption onto other surfaces. Research indicates that the R6G dimer represents the most stable aggregate, and in this dimeric form, R6G does not readily adsorb to silica (B1680970) nanoparticles (SNPs) nih.govarchie-west.ac.uk. The exciton (B1674681) model, when applied to spectral data, has allowed for the evaluation of the interaction energy between R6G molecules within dimer species scholarsresearchlibrary.com. Furthermore, these studies suggest that the transition dipoles of R6G molecules in the dimer are aligned at an angle of 44.69 degrees, implying that dispersion forces, driven by the mobility of π electrons, contribute significantly to the interaction energy scholarsresearchlibrary.com.

In a related context, studies on Rhodamine B, a structurally similar dye, have shown that the type of counterion profoundly influences aggregation. Hydrophobic and bulky fluorinated tetraphenylborate (B1193919) counterions can promote the formation of nanoparticles containing H-type dimers, which subsequently quench fluorescence, highlighting the role of environmental factors in aggregation dynamics mdpi.com.

MD simulations have provided detailed insights into the diffusion mechanisms of Rhodamine 6G at various interfaces. All-atom MD simulations investigating R6G diffusion at n-decane–water interfaces have revealed an increased mobility of the tracer molecule at these interfaces compared to its mobility in bulk water aps.orgscience.govresearchgate.net. The simulations also observed orientational ordering of water and n-decane molecules near the interface, which may influence the interfacial viscosity aps.orgscience.govresearchgate.net. The restricted rotational motion of the R6G molecule at the interface suggests that the Saffman-Delbrück model may offer a more suitable approximation for its diffusion in such environments, predicting faster diffusion rates consistent with both experimental and simulation data aps.orgscience.govresearchgate.net.

Beyond liquid-liquid interfaces, MD simulations have explored R6G adsorption onto solid surfaces, specifically silica nanoparticles (SNPs). These studies indicate that stable adsorption occurs when the xanthene core of R6G is oriented flat with respect to the SNP surface nih.govarchie-west.ac.uk. Furthermore, simulations have shown that α-Quartz structured SNPs are more amenable to R6G adsorption at high pH compared to α-Cristobalite SNPs nih.govarchie-west.ac.ukacs.org. A critical finding is that only a single R6G molecule can adsorb onto an SNP of any size, and the formation of a multi-layered R6G film on SNPs is not possible due to specific dipole moment orientation requirements for stable adsorption nih.govarchie-west.ac.uk.

MD simulations are also vital for understanding the interactions of R6G within complex supramolecular assemblies. For instance, classical MD simulations, often coupled with DFT, have been utilized to investigate the encapsulation of R6G dye molecules within supramolecular systems like melamine-barbiturate crystals mdpi.comdntb.gov.ua. These computational studies, supported by experimental data, demonstrate the successful entrapment of R6G within these assemblies, leading to a notable improvement in the shape and symmetry of the resulting organic crystals, including a reduction in twinning mdpi.com.

Rhodamine 6G has also been shown to interact with other supramolecular structures, such as hydrophobic metal-phenolic network (MPN) capsules, binding to their negatively charged surfaces primarily through hydrophobic interactions nih.gov. In the context of gold nanorods (GNRs), MD simulations have revealed that the adsorption of 2-3 R6G H-dimers, arranged obliquely in a zigzag chain manner on the GNR surface, represents the most stable configuration for inducing the formation of counterintuitive tetragonal superstructures nih.govresearchgate.net. Such detailed understanding of R6G's molecular interactions within these assemblies is crucial for the rational design of novel nanoparticle-based materials and for controlling bottom-up nanoscale self-assembly processes nih.govresearchgate.net.

Diffusion Mechanisms at Interfaces

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) provides a quantum mechanical framework for investigating the electronic structure and energetic properties of Rhodamine 6G, offering critical insights into its binding affinities and photophysical characteristics.

DFT calculations have been extensively applied to determine the binding energies of molecular dimers, particularly the H-type dimers of Rhodamine 6G nih.govacs.orgresearchgate.netresearcher.life. A comprehensive study validated the steered molecular dynamics (SMD) approach by comparing its predictions with DFT results for aromatic dimers, including R6G nih.govacs.orgresearchgate.netresearcher.life.

Table 1: Binding Energies of Rhodamine 6G H-Type Dimers
MethodBinding Energy (kcal/mol)Reference
DFT (ωB97X-D4/def2-QZVPP)17.48 nih.govacs.orgresearchgate.netresearcher.life
Steered Molecular Dynamics (SMD)19.02 ± 2.22 nih.govacs.orgresearchgate.netresearcher.life

DFT and Time-Dependent DFT (TDDFT) methodologies are crucial for elucidating the electronic structure and predicting the photophysical properties of Rhodamine 6G. These computational techniques enable the determination of molecular geometries, UV-vis absorption spectra, and resonance Raman (RR) intensities for various excited states, such as the S1 and S3 states of R6G acs.org.

Studies have shown that the S1 and S3 excited states of R6G exhibit similar vibronic structures in their UV-vis absorption bands. However, the shoulder observed at smaller wavelengths in the S3 state is relatively more intense and more sensitive to solvent effects acs.org. DFT calculations have also been instrumental in identifying specific vibrational modes that are strongly coupled to photoinduced intermolecular electron transfer (PIET) in R6G. For instance, the prominent vibrational mode at 675 cm⁻¹, corresponding to the in-plane bending of the xanthene ring, significantly contributes to PIET researchgate.net. Furthermore, the C=C stretching vibration of the chromophore's aromatic ring has been found to be more sensitive to electron transfer processes than the C-C stretching mode researchgate.net.

DFT investigations also confirm that the encapsulation of laser dyes, including R6G, within host molecules like cucurbit nih.govuril (CB nih.gov) is highly dependent on the binding mode and solvent polarity mdpi.com. This encapsulation process has been shown to positively influence the photochemical and physical properties of the guest molecules, leading to an increase in fluorescence quantum yield and photostability mdpi.com. For R6G and Rhodamine B, the "a mode" of complex formation, where a portion of the xanthene moiety is positioned inside the host cavity, yields the highest energy gain, indicating a thermodynamically favorable encapsulation mdpi.com. Additionally, DFT calculations have contributed to understanding the mechanism of formation and photoreactions of the R6G radical, suggesting that photoexcitation of this radical can initiate electron transfer processes d-nb.info.

Table 2: Key Photophysical Properties and Computational Insights
Property/ObservationComputational MethodKey FindingReference
UV-vis Absorption Spectra (S1 & S3 states)DFT/TDDFTS1 and S3 states show similar vibronic structure; S3 shoulder is more intense and solvent-sensitive. acs.org
Vibrational Modes in Photoinduced Electron TransferDFTIn-plane bending of xanthene ring (675 cm⁻¹) strongly contributes to PIET; C=C stretching vibration of chromophore aromatic ring is more sensitive to electron transfer than C-C stretching. researchgate.net
Encapsulation in Cucurbit nih.govuril (CB nih.gov)DFTEncapsulation is highly dependent on binding mode and solvent polarity; "a mode" (xanthene moiety inside cavity) yields highest energy gain; encapsulation improves fluorescence quantum yield and photostability. mdpi.com
R6G Radical PhotoreactionsDFTPhotoexcitation of the R6G radical can lead to electron transfer processes. d-nb.info

Rhodamine 6g in Advanced Materials and Nanotechnology

Integration into Polymer Matrices for Solid-State Laser Applications

Rhodamine 6G's versatility extends to its incorporation into solid polymer matrices, a critical advancement for the development of solid-state dye lasers. These systems offer advantages over traditional liquid dye lasers, including compactness, ease of handling, and the elimination of toxic and flammable solvents. The choice of polymer host significantly influences the laser's performance, affecting properties like optical gain, efficiency, and photostability.

Rhodamine 6G Doped Poly(methyl methacrylate) (PMMA) Systems

Poly(methyl methacrylate) (PMMA) is a widely used host material for Rhodamine 6G in solid-state laser applications due to its excellent optical transparency and processability. The dye can be readily dissolved into the polymer matrix, creating a solid gain medium. However, the concentration of Rhodamine 6G within the PMMA matrix is a critical parameter that affects the system's fluorescence quantum yield. rsc.orgsemanticscholar.orgresearchgate.net

Research has shown that as the concentration of Rhodamine 6G in PMMA increases, the quantum yield tends to decrease. rsc.orgsemanticscholar.org This phenomenon, known as concentration quenching, is attributed to the formation of non-fluorescent aggregates at higher concentrations. researchgate.net These aggregates can quench the monomer emission through energy transfer processes. researchgate.net One study documented a decrease in quantum yield from 74.9% to 32.9% as the dye concentration increased. rsc.org Another investigation observed a drop from 98% to 76% with increasing dye concentration. semanticscholar.org

Table 1: Effect of Rhodamine 6G Concentration on Quantum Yield in PMMA Films

Concentration (mol/L) Quantum Yield (%) Reference
1x10⁻⁵ 98 semanticscholar.org
2x10⁻⁵ 89 semanticscholar.org
5x10⁻⁵ 84 semanticscholar.org
7x10⁻⁵ 83 semanticscholar.org
1x10⁻⁴ 76 semanticscholar.org

Despite the issue of concentration quenching, Rhodamine 6G-doped PMMA remains a viable and extensively studied system for solid-state lasers. researchgate.net Efforts to improve its performance include modifying the PMMA matrix to minimize dye-matrix interactions that can lead to photodegradation. optica.org

Rhodamine 6G in Polyvinyl Alcohol (PVA) Films

Polyvinyl alcohol (PVA) is another polymer host that has been explored for incorporating Rhodamine 6G. scispace.comsci-hub.se Films of Rhodamine 6G-doped PVA can be prepared by a casting method, where a solution of PVA and the dye is dried to form a solid film. scispace.comsci-hub.se

Studies on the optical properties of these films reveal that the presence of the PVA matrix influences the absorption characteristics of Rhodamine 6G. sci-hub.se When Rhodamine 6G is doped into a PVA film, its main absorption peak demonstrates a red-shift of approximately 10 nm compared to its peak in a solution. scispace.comsci-hub.se The absorbance of the film also changes with the concentration of the dye. As the volume of the Rhodamine 6G solution used in the film preparation increases, the absorbance tends to increase up to a certain point, after which it may decrease due to the formation of aggregates. sci-hub.se

Table 2: Optical Properties of Rhodamine 6G in PVA Films with Varying Dye Solution Volume

Volume of Rh6G Solution (ml) Absorption Peak (nm) Absorbance (a.u.)
5 - Increases
10 535 Increases
15 - Increases
20 - Decreases
25 535 Maximum (0.389)
30 - Decreases

Note: The absorption peak of Rhodamine 6G in solution is at 525 nm. A red-shift to 535 nm is observed in the PVA film. sci-hub.se

The interaction between Rhodamine 6G and PVA, and the potential for aggregate formation, are key factors in determining the optical characteristics of these films. sci-hub.se

Effect of Host Matrix on Optical Gain and Efficiency

The choice of the host matrix has a profound effect on the optical gain and efficiency of the resulting solid-state dye laser. Different polymer environments can either promote or hinder the performance of Rhodamine 6G. For instance, in some organically modified silicate (B1173343) (ORMOSIL) matrices, Rhodamine 6G can form dimers, which negatively impacts its optical behavior. optica.org

However, the versatility of the sol-gel process allows for the chemical modification of these matrices to create a more favorable environment for the dye. optica.org By incorporating specific functionalities, such as epoxy groups that form internal diols, the formation of Rhodamine 6G dimers can be suppressed. optica.org This leads to improved laser performance.

A study comparing two different Rhodamine 6G-doped ORMOSIL gels, designated R6G:I and R6G:G, demonstrated the influence of the host matrix on the laser oscillation range. optica.org While both gels supported laser oscillation, their spectral characteristics varied due to subtle chemical differences in the host material. optica.org The R6G:G sample exhibited a broader laser oscillation range compared to the R6G:I sample. optica.org

Table 3: Laser Oscillation Characteristics of Rhodamine 6G in Different ORMOSIL Host Matrices

Host Matrix Peak Emission (nm) Laser Oscillation Range (nm) Total Oscillation Bandwidth (nm)
R6G:I 571 559–587 ~28
R6G:G - 557–598 ~41

Reference: optica.org

This highlights the critical role of the host matrix in controlling the photophysical properties of Rhodamine 6G and ultimately determining the efficiency and tuning range of the solid-state laser. optica.org

Rhodamine 6G with Inorganic Nanomaterials

The integration of Rhodamine 6G with inorganic nanomaterials has opened up new avenues for enhancing its optical properties. The interaction between the dye molecules and the surface of these nanomaterials can lead to significant changes in absorption and fluorescence, a phenomenon that is being actively explored for various applications.

Interactions with Gold Nanoparticles

Gold nanoparticles (AuNPs) are of particular interest due to their unique optical properties, most notably the phenomenon of localized surface plasmon resonance (LSPR). uobaghdad.edu.iq LSPR arises from the collective oscillation of conduction electrons on the nanoparticle surface when excited by light of a specific wavelength. uobaghdad.edu.iq This resonance results in a strong enhancement of the local electromagnetic field at the nanoparticle's surface. uobaghdad.edu.iq

When Rhodamine 6G molecules are placed in the vicinity of gold nanoparticles, their optical properties can be significantly enhanced by the amplified electromagnetic field from the LSPR. uobaghdad.edu.iq This plasmonic enhancement can lead to increased absorption and fluorescence intensity. optica.org

Research has demonstrated that the presence of gold nanoparticles can enhance the lasing intensity of a Rhodamine 6G solution. optica.org In one study, an enhancement of up to 54% in laser output intensity was observed with an optimized concentration of AuNPs compared to a pure dye solution. optica.org The enhancement is believed to be a combined effect of both increased pumping efficiency and enhanced fluorescence. optica.org Another study investigated the fluorescence enhancement of Rhodamine 6G molecules separated from gold nanoparticles by a thin PMMA spacer. A maximum fluorescence enhancement factor of approximately 3.78 was observed. researchgate.net

Table 4: Plasmonic Enhancement of Rhodamine 6G with Gold Nanoparticles

System Observed Enhancement Enhancement Factor Reference
Rhodamine 6G solution with AuNPs Increased laser output intensity Up to 54% higher than pure dye optica.org
Rhodamine 6G on glass with AuNPs Increased fluorescence intensity ~3.78 researchgate.net

The degree of enhancement is highly dependent on factors such as the size and concentration of the gold nanoparticles, the distance between the dye and the nanoparticle surface, and the spectral overlap between the dye's absorption/emission bands and the LSPR of the nanoparticles. optica.orgresearchgate.net While plasmonic enhancement offers a promising route to improved device performance, it is also noted that the presence of gold nanoparticles can sometimes accelerate the photodegradation of the dye. optica.org

Fluorescence Quenching by Nanoparticles

The fluorescence of Rhodamine 6G (R6G) is significantly influenced by its proximity to various nanoparticles, often leading to a phenomenon known as fluorescence quenching. This process, where the fluorescence intensity of the dye is decreased, is of great interest for applications in sensing and molecular beacons. aip.org The quenching effect is particularly pronounced with noble metal nanoparticles, such as gold (Au) and silver (Ag).

When R6G is in the presence of gold nanoparticles, a decrease in its fluorescence power and quantum yield is observed. researchgate.net This quenching is highly efficient, as indicated by a high Stern-Volmer quenching constant. researchgate.net The underlying mechanisms for this quenching are attributed to processes like Förster Resonance Energy Transfer (FRET) and nanometal surface energy transfer (NSET), where the excited state energy of the R6G molecule is transferred non-radiatively to the nanoparticle. aip.orgresearchgate.net This is possible because the surface plasmon resonance (SPR) of the gold nanoparticles often overlaps with the emission spectrum of R6G. aip.org Additionally, the possibility of photoinduced electron transfer (PET) from the excited dye to the conduction band of the nanoparticles can also contribute to quenching. aip.orgaip.org

Time-resolved fluorescence studies have shown that the fluorescence decay rate of R6G changes upon the addition of Au nanoparticles, and this change is dependent on the size of the nanoparticles. sci-hub.se The distance between the dye molecule and the nanoparticle surface is a critical factor, with the quenching effect being strongly dependent on this separation. researchgate.net

Similarly, silver nanoparticles (AgNPs) have been shown to be effective quenchers of R6G fluorescence. researchgate.netnih.gov The high efficiency of this quenching, sometimes termed "super-quenching," is attributed to the pre-concentration of dye molecules on the nanoparticle surface. nih.gov This leads to Stern-Volmer quenching constants (Ksv) that are several orders of magnitude higher than typical collisional quenching. nih.gov At certain concentrations, the interaction can lead to the self-assembly of multiple layers of dye molecules on the AgNP surface. nih.gov

The quenching phenomenon is not limited to metallic nanoparticles. Studies involving tin oxide (SnO₂) nanoparticle-dye composites have also reported weak fluorescence signals from R6G, suggesting quenching due to photoinduced interfacial electron transfer from the excited dye to the nanoparticles. aip.org

NanoparticleQuenching Mechanism(s)Key Findings
Gold (Au) FRET, NSET, Electron TransferDecreased fluorescence quantum yield; quenching is dependent on nanoparticle size and distance from the dye. aip.orgresearchgate.netsci-hub.se
Silver (Ag) FRET, "Super-quenching" via pre-concentrationHigh Stern-Volmer constants; self-assembly of dye on nanoparticle surface. researchgate.netnih.gov
Tin Oxide (SnO₂) Photoinduced Electron Transfer (PET)Weak fluorescence signal observed in self-assembled composite structures. aip.org

Adsorption on Silver Nanostructures and Surface-Enhanced Effects

The adsorption of Rhodamine 6G onto silver nanostructures is fundamental to its application in Surface-Enhanced Raman Spectroscopy (SERS), a technique that allows for the ultra-sensitive detection of molecules. The interaction between R6G and the silver surface dramatically amplifies the Raman signal of the dye.

The enhancement is so significant that it enables the detection of R6G at extremely low concentrations, with some studies reporting detection limits as low as 1 x 10⁻¹² M. rsc.org The SERS intensity is influenced by the size and shape of the silver nanostructures. For instance, increasing the size of silver truncated nanotriangles has been shown to enhance the SERS signal of R6G, a phenomenon attributed to the generation of electromagnetic "hot spots" and increased surface roughness. researchgate.net Graphene-silver (GE-Ag) nanohybrids also serve as effective SERS substrates, with the graphene contributing through high adsorption ability, fluorescence quenching, and an additional chemical enhancement mechanism. rsc.org

The geometry of R6G adsorption on the silver surface plays a crucial role in the observed SERS spectra. Electrochemical SERS studies have revealed that the orientation of R6G molecules on a silver electrode is potential-dependent. xmu.edu.cn As the electrode potential is made more negative, the orientation of the R6G molecule changes from a vertical to an inclined adsorption. xmu.edu.cn This reorientation is responsible for changes observed in single-molecule SERS spectra, rather than changes in the resonance effect of the dye itself. xmu.edu.cn

Furthermore, the presence of certain anions (like Cl⁻, I⁻, Br⁻) can influence the adsorption process, creating specific high-affinity binding sites on the silver colloid surface, which differ from the more general, unspecific adsorption sites. researchgate.net Novel multimeric R6G derivatives, such as dimers and trimers, have been synthesized to exhibit higher avidity for silver nanoparticles, inducing aggregation that creates plasmonic "hotspots" and leads to a more than 10-fold greater SERS signal-to-noise ratio compared to monomeric R6G. nih.gov

SubstrateKey EffectReported Performance
Agglomerates of Ag Truncated Nanotriangles Size-dependent signal enhancementSERS intensity increases with nanotriangle size. researchgate.net
Graphene-Silver (GE-Ag) Nanohybrids Chemical and electromagnetic enhancementDetection limit of 1 x 10⁻¹² M for R6G. rsc.org
Colloidal Silver Nanoparticles Anion-influenced adsorption sitesSERS enhancement factor of 3000 at unspecific sites. researchgate.net
Silver Nanoparticles with R6G Dimers/Trimers Induced aggregation and "hotspot" formation>10-fold increase in signal-to-noise ratio vs. monomeric R6G. nih.gov

Rhodamine 6G in Mesoporous Silica (B1680970) Nanoparticles

Mesoporous silica nanoparticles (MSNs) serve as excellent hosts for Rhodamine 6G, offering a unique nanoenvironment that enhances its photophysical properties and enables new applications. The porous structure of these nanoparticles allows for the encapsulation of guest molecules like R6G.

A key advantage of encapsulating R6G within MSNs is the prevention of fluorescence quenching that typically occurs at high concentrations in solution due to dye aggregation and dimerization. noaa.gov The nanochannels of the silica matrix physically separate the dye molecules, allowing for very high loading concentrations (e.g., 50 mM) without significant dimerization. tandfonline.com This leads to the creation of ultrabright fluorescent mesoporous silica nanoparticles (UFSNPs). noaa.gov The quantum yields of R6G encapsulated in these particles can be very high, ranging from 0.65 to 1.0. noaa.gov The brightness of a single such nanoparticle can be equivalent to hundreds of free, non-dimerized R6G molecules. noaa.gov

The loading of R6G into MSNs and its subsequent release can be controlled. For instance, origami-type mesoporous silica particles have demonstrated high loading capacity for R6G. tandfonline.com The functionalization of MSNs can further tailor their properties. DNA-CTAB functionalized mesoporous silica nanoparticles have shown an enhanced ability to increase the photoluminescence of R6G in dimethyl sulfoxide (B87167) (DMSO), which has potential applications in lowering the lasing threshold for gain media. aip.org

In other applications, R6G derivatives have been covalently grafted onto MSNs to create hybrid materials for chemical sensing. For example, a hybrid material derived from R6G was used to detect Fe³⁺ ions in water. mdpi.com The size of the MSNs and the amount of dye loaded can be controlled by adjusting synthesis parameters, offering a way to tune the properties of the final composite material. noaa.gov

MSN TypeR6G InteractionKey Feature/Application
Ultrabright Fluorescent Silica Nanoparticles (UFSNPs) Physical entrapment in nanochannelsPrevents fluorescence quenching at high concentrations; high quantum yield (0.65-1.0). noaa.gov
Origami-type Mesoporous Silica High physical loading capacityHigh loading (50 mM) without noticeable dimerization. tandfonline.com
DNA-CTAB Functionalized MSNs Surface encapsulationEnhanced photoluminescence of R6G in DMSO. aip.org
R6G-grafted MSNs Covalent bonding of R6G derivativeCreation of hybrid chemosensors for metal ion detection (e.g., Fe³⁺). mdpi.com

Doping in Sol-Gel Glasses with Quantum Dots (e.g., CdS)

The incorporation of Rhodamine 6G into sol-gel derived glass matrices, particularly in combination with semiconductor quantum dots (QDs) like cadmium sulfide (B99878) (CdS), offers a pathway to create advanced optical materials. The sol-gel process is advantageous as it allows for the fabrication of glass at low temperatures, which prevents the thermal degradation of the entrapped organic dye molecules. aip.orgresearchgate.net

When R6G is doped into a sol-gel glass matrix containing DNA-capped CdS nanoparticles, a significant enhancement in the photoluminescence (PL) intensity of the dye is observed. aip.org This interaction not only boosts the emission intensity but can also lead to a tuning of the emission wavelength. Studies have shown that by varying the concentration of CdS nanoparticles, the emission peak of R6G can be gradually blue-shifted. aip.org For example, at an R6G concentration of 1 x 10⁻⁴ M, increasing the CdS concentration from 0 to 15 ppm resulted in a blue shift from 586 nm to 573 nm and an enhancement in PL intensity. aip.org

The properties of these composite materials can be further modified by post-synthesis treatments, such as annealing. aip.org The ability to enhance and tune the fluorescence of R6G in a stable, solid-state medium makes these CdS-incorporated, R6G-doped sol-gel glasses promising candidates for applications like tunable solid-state lasers. aip.orgresearchgate.net

ParameterObservationPotential Application
Photoluminescence Intensity Enhanced in the presence of CdS nanoparticles. aip.orgHigh-performance organic solid-state lasers. aip.orgresearchgate.net
Emission Wavelength Blue-shifted with increasing CdS concentration (e.g., 586 nm to 573 nm). aip.orgTunable optical materials. aip.org
Material Host Sol-gel derived glassProvides a stable matrix and prevents thermal degradation of the dye. aip.org

Functionalized Silicon Oxide Nanostructures

The interaction of Rhodamine 6G with functionalized silicon oxide (SiO₂) nanostructures is a key area of research for developing nanoscale photonic and sensing platforms. These nanostructures can be fabricated with high precision using techniques like local anodic oxidation (LAO) with an atomic force microscope (AFM). spiedigitallibrary.org

This process creates negatively charged silicon oxide patterns on a substrate. spiedigitallibrary.org Because R6G is a cationic dye, it can be selectively bound to these negatively charged nanostructures through electrostatic interactions. spiedigitallibrary.orgresearchgate.net This provides a straightforward method for the spatial positioning of dye molecules on a nanoscale template.

However, once bound, the fluorescence of the R6G is often quenched. spiedigitallibrary.org This quenching is attributed to the interaction of the excited state of the dye molecules with the underlying silicon substrate. spiedigitallibrary.orgbeilstein-journals.org The energy from the excited dye can be transferred to the silicon, preventing radiative decay (fluorescence).

In addition to electrostatic binding, SiO₂ nanoparticles can be functionalized with various chemical groups to control their interaction with their environment. For instance, SiO₂ nanoparticles can be synthesized with entrapped R6G molecules and then surface-functionalized with carboxyl groups. unil.ch These functionalized nanoparticles have been explored for applications such as the detection of latent fingermarks, where the carboxyl groups interact with residues in the fingerprint, and the entrapped R6G provides a strong luminescent signal for visualization. unil.ch The choice of functional group and the method of application (e.g., adjusting pH or adding salt) can be optimized to improve the clarity and intensity of the resulting luminescence. unil.ch

Nanostructure TypeR6G InteractionEffect/Application
AFM-fabricated SiO₂ patterns on silicon Electrostatic binding to negatively charged oxide. spiedigitallibrary.orgLuminescence quenching due to interaction with the silicon substrate. spiedigitallibrary.org
R6G-doped, carboxyl-functionalized SiO₂ nanoparticles Dye entrapped in silica matrix, functional groups on surface.Used for luminescent detection of latent fingermarks. unil.ch

Hybrid Nanoscrolls with Transition Metal Dichalcogenides (TMDCs)

A promising strategy to overcome the low light absorption efficiency of two-dimensional (2D) transition metal dichalcogenides (TMDCs) like molybdenum disulfide (MoS₂) is to form one-dimensional (1D) hybrid nanoscrolls by encapsulating photoactive organic dyes such as Rhodamine 6G. nih.govmdpi.com This approach combines the excellent light absorption of R6G with the favorable charge transport properties of TMDC nanostructures. nih.govsciprofiles.com

The fabrication process involves depositing R6G molecules onto monolayer TMDC nanosheets, followed by a rolling process, often induced by a solvent mixture, to form the R6G/TMDC hybrid nanoscrolls. mdpi.comsciprofiles.com These nanoscrolls can reach lengths of hundreds of microns. mdpi.com The encapsulation of R6G within the scroll structure has been confirmed by various characterization techniques, including Raman spectroscopy and transmission electron microscopy. mdpi.com

The resulting hybrid nanoscrolls exhibit significantly enhanced optoelectronic performance compared to their constituent parts. nih.govmdpi.com The interface between the R6G and the TMDC layers creates multiple type II heterojunctions, which facilitate the generation of photo-induced electron-hole pairs and promote their subsequent separation. nih.govmdpi.com The separated electrons can then be transported rapidly along the axial direction of the 1D nanoscroll, which greatly improves both light absorption efficiency and photoresponse. nih.govmdpi.com

Under 405 nm laser irradiation, R6G/MoS₂ nanoscrolls have demonstrated performance metrics that are four orders of magnitude higher than those of monolayer MoS₂ nanosheets. nih.govmdpi.com These hybrid nanoscrolls are considered highly promising materials for developing the next generation of high-performance optoelectronic devices. nih.govmdpi.combohrium.comresearchgate.net

Performance MetricR6G/MoS₂ Nanoscroll ValueComparison
Photoresponsivity 66.07 A/WFour orders of magnitude higher than monolayer MoS₂. nih.govmdpi.com
Carrier Mobility 132.93 cm²V⁻¹s⁻¹Four orders of magnitude higher than monolayer MoS₂. nih.govmdpi.com
External Quantum Efficiency (EQE) 20,261%Four orders of magnitude higher than monolayer MoS₂. nih.govmdpi.com
Detectivity 1.25 × 10¹² cm·Hz¹/²W⁻¹Four orders of magnitude higher than monolayer MoS₂. nih.govmdpi.com

Rhodamine 6G in Optoelectronic Devices

Rhodamine 6G is increasingly being utilized as a key component in various optoelectronic devices due to its excellent photostability, high quantum yield, and strong light absorption capabilities. mdpi.com Its integration into device architectures, often in composite form with other materials, serves to enhance performance, particularly in photodetectors and phototransistors.

One major application is as a photosensitizer for wide-bandgap semiconductors like indium oxide (In₂O₃) and titanium dioxide (TiO₂). rsc.orgaip.org These materials typically only absorb in the UV or blue regions of the spectrum. By creating a composite material, for example by encapsulating R6G within an In₂O₃ matrix, the resulting device can detect light at longer wavelengths corresponding to the dye's absorption spectrum (e.g., green light at 565 nm). rsc.org Inkjet-printed phototransistors using an R6G/In₂O₃ composite have shown high photosensitivity (4.1 × 10⁵) and responsivity (250 A W⁻¹) under green light, while maintaining good electrical characteristics in the dark. rsc.org Similarly, doping TiO₂ sol-gel films with R6G extends the material's energy absorption range into the visible spectrum. aip.org

The combination of R6G with nanostructured materials has proven particularly effective. As detailed in the previous section, hybrid nanoscrolls formed by wrapping R6G in TMDC nanosheets (e.g., MoS₂) lead to photodetectors with exceptionally high performance, including photoresponsivity of 66.07 A/W and detectivity of 1.25 × 10¹² Jones. nih.govmdpi.com This enhancement is due to efficient light absorption by the dye and subsequent charge separation and transport facilitated by the nanoscroll structure. nih.gov

Furthermore, nanostructured films of R6G deposited on transparent conductive substrates like fluorine-doped tin oxide (FTO) are being investigated for applications such as optical limiting. researchgate.net The nonlinear optical properties of these R6G/FTO systems make them promising for protecting sensitive optical components from high-intensity laser light. researchgate.net

Device/SystemR6G RoleKey Performance Metric/Finding
Inkjet-Printed In₂O₃ Phototransistor PhotosensitizerPhotosensitivity of 4.1 × 10⁵ and responsivity of 250 A W⁻¹ under green light. rsc.org
R6G/MoS₂ Hybrid Nanoscroll Photodetector Photoactive materialPhotoresponsivity of 66.07 A/W; Detectivity of 1.25 × 10¹² Jones. nih.govmdpi.com
R6G-doped TiO₂ Sol-Gel Film SensitizerExtends the absorption band of TiO₂ into the visible light region. aip.org
R6G/FTO Thin Film Active optical mediumShows optical limiting behavior; promising for optoelectronic applications. researchgate.net

Rhodamine 6G in Thin Film Architectures

Fabrication Techniques and Structural Evolution of Films

Rhodamine 6G thin films can be fabricated using a variety of solution-based and vapor-phase techniques. Common methods include spin-coating, dip-coating, and drop-coating onto substrates like glass. researchgate.netacs.orgacs.org For instance, spin-coating can be performed using a multi-step recipe, such as a sequence of rotations at 500 rpm, 1000 rpm, and 2000 rpm for specific durations, to deposit the film from a solution. aip.org Other advanced methods include the intercalation of R6G into laponite clay films and a one-step downstream microwave plasma deposition process for creating dye-containing nanocomposite films. researchgate.netacs.org For more complex architectures like dielectric microcavities, an automated sequential dip-coating and annealing process has been utilized. arxiv.org

The structural evolution of R6G thin films is highly dependent on the fabrication method and, crucially, the film thickness or surface coverage. researchgate.netacs.org At submonolayer coverages on a glass substrate, R6G primarily exists as monomers. researchgate.netacs.org As the film thickness increases, molecular aggregation occurs, leading to the formation of dimers and other aggregates. researchgate.netacs.org The optical and emissive properties of the film are strongly influenced by this aggregation. researchgate.netacs.org

The exciton (B1674681) theory is often applied to understand the relationship between the structure of these aggregates and their optical characteristics. acs.orgacs.org In films intercalated in laponite clay, an oblique head-to-tail J-dimer has been characterized, with an estimated intermonomeric distance of about 9.5 Å and a torsion angle of approximately 105°. acs.org In contrast, on glass substrates, the formation of both excimers and excitons is observed as the film thickness grows beyond a monolayer. acs.org Thicker films exhibit substantially quenched fluorescence emission due to the formation of large, non-emissive aggregates. researchgate.netacs.orguri.edu The thermal stability of these films has also been studied; annealing can induce a progressive loss of active dye molecules and alter their aggregation state. acs.org

Spectroscopic Characterization of Rhodamine 6G in Thin Films

The spectroscopic properties of Rhodamine 6G in thin films are distinct from those in solution and are heavily influenced by film thickness, concentration, and the surrounding matrix. researchgate.netaip.org The absorption and emission spectra of R6G films are accounted for by the presence of monomers, dimers, and higher-order aggregates. researchgate.netacs.org

In very thin, submonolayer films on glass, the absorption spectrum shows a main maximum and a shoulder, which can be deconvoluted into three peaks. researchgate.netacs.org These peaks are assigned to monomers (around 527 nm) and oblique exciton dimers (at approximately 500 nm and 548 nm). researchgate.net As the film thickness increases, the main absorption maximum shifts to lower energy, and a fourth peak emerges, indicating the formation of different aggregate structures. researchgate.netacs.org

The fluorescence spectra also evolve with film thickness. Thin films are significantly more emissive than thick films. researchgate.netacs.org The emission from submonolayer films is high and originates from the monomer excited state. uri.edu The emission spectrum of R6G films can be deconvoluted to reveal multiple peaks. For films on glass, emission peaks have been identified and assigned to the 0-0 transition in the monomer (537 nm), the 0-1 transition (555 nm), and emissions from excitons or aggregates at longer wavelengths (e.g., 597 nm and 637 nm). researchgate.net In laponite clay films, monomers in very dilute samples show an emission band centered at 548 nm, while higher concentrations lead to the formation of J-dimers with weak emission around 575 nm and higher-order aggregates with a band near 600 nm. researchgate.net

The tables below summarize the key absorption and emission peaks observed in Rhodamine 6G thin films under different conditions.

Table 4.4.2.1: Absorption Peak Assignments for Rhodamine 6G Thin Films on Glass

Peak Wavelength (nm) Assignment Film Condition
500 Oblique Exciton Dimer Thin films
527 Monomer Thin films
548 Oblique Exciton Dimer Thin films

Data sourced from Chapman et al., 2016. researchgate.net

Table 4.4.2.2: Emission Peak Assignments for Rhodamine 6G Thin Films

Peak Wavelength (nm) Assignment Substrate/Matrix
537 Monomer (0-0 transition) Glass
548 Monomer Laponite Clay (dilute)
555 Monomer (0-1 transition) Glass
575 J-type Dimer Laponite Clay
597 Rh6G/PS cation-π exciplex Glass
600 Higher-order aggregates Laponite Clay
637 Rh6G/Rh6G exciton/aggregate Glass

Data sourced from Chapman et al., 2016 and Cano-Cortés et al., 2005. researchgate.netresearchgate.net

Synthesis and Rational Design of Rhodamine 6g Derivatives

Synthetic Pathways for Modified Rhodamine 6G Structures

Modified Rhodamine 6G structures are synthesized through various chemical routes, often involving the derivatization of the parent molecule or its intermediates. These pathways are designed to incorporate new functional groups that impart desired optical or chemical properties.

Microwave-assisted synthesis has emerged as a highly efficient and environmentally friendly method for preparing Rhodamine 6G derivatives, offering significant advantages such as reduced reaction times, higher product yields, and simplified experimental procedures scirp.orgscirp.orgnsf.gov. This technique accelerates condensation reactions, leading to the rapid formation of target compounds.

For instance, Rhodamine 6G-chromone-derived imine compounds (RD1-RD4) have been successfully synthesized by the condensation of Rhodamine 6G hydrazide and substituted chromone (B188151) aldehydes in ethanol (B145695) under microwave irradiation scirp.orgnsf.gov. Optimized conditions for these syntheses typically involve temperatures around 80°C for 20-30 minutes, yielding products with 82% to 89% yields scirp.org. Similarly, a novel Rhodamine 6G derivative, RdN, was synthesized by condensing rhodamine glyoxal (B1671930) and 3-hydroxy-2-naphthoic hydrazide using microwave irradiation at 100°C for 30 minutes in methanol (B129727), achieving an 87% yield mdpi.com. The structures of these microwave-synthesized derivatives are typically confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) scirp.orgscirp.orgnsf.gov.

The efficiency of microwave irradiation in synthesizing Rhodamine 6G derivatives is summarized in the table below:

Derivative TypeReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Chromone-iminesRhodamine 6G hydrazide + Chromone aldehydesEthanol8020-3082-89 scirp.org
RdNRhodamine glyoxal + 3-hydroxy-2-naphthoic hydrazideMethanol1003087 mdpi.com

Derivatization of Rhodamine 6G is a common strategy to fine-tune its photophysical properties, including absorption and emission wavelengths, molar extinction coefficients, and fluorescence quantum yields scirp.orgscirp.org. The introduction of various substituent groups can significantly influence these optical characteristics.

For example, modifying the rhodamine component with different chromone aldehydes can optimize its structure for sensing applications scirp.org. Studies have shown that the type of substituent group on the lactam ring can affect the properties of rhodamine derivatives nsf.gov. The presence of methyl groups on Rhodamine 6G, compared to Rhodamine B, is known to contribute to better photophysical properties and can influence the spirolactam ring opening through steric effects nih.gov.

Research on Rhodamine 6G derivatives bearing phenyl, furan (B31954), and 5-hydroxymethyl furan groups demonstrated that these modifications, along with their metal complexes, can enhance light-absorbing abilities and improve solar-to-electric power efficiency in dye-sensitized solar cells nsf.gov. The most significant improvement was observed in a Rhodamine P41 derivative, showing a 30% increase in solar-to-electric power efficiency when conjugated with a copper ion nsf.gov.

The relationship between the extent of photophysical signal modulations and the chain lengths of n-alkyl substituents has also been explored nih.gov. Derivatization with varying n-alkyl chain lengths at the amino-donor of the spiro-ring end of Rhodamine 6G (compounds 6-10) showed Fe(III)-selective absorption and fluorescence "off-on" signal transduction nih.gov. While Fe(III)-selectivity remained consistent, quantifiable signaling parameters like spectroscopic enhancement factors, sensitivity, and kinetics of spirolactam ring opening were influenced by the different chain lengths nih.gov.

Microwave-Assisted Synthesis

Design Principles for Responsive Probes and Sensors

The rational design of Rhodamine 6G-based responsive probes and sensors primarily leverages its unique structural characteristics, particularly the spirolactam moiety, and the ability to introduce specific functional groups.

A key design principle for "off-on" fluorescent probes based on rhodamine derivatives is the spirolactam ring-opening mechanism scirp.orgnih.govresearchgate.net. In its closed spirolactam form, Rhodamine 6G and its derivatives are typically colorless and non-fluorescent or weakly fluorescent due to the absence of extended π-conjugation scirp.orgnih.govnih.gov. This "off" state is characterized by a spirocyclic structure where a quaternary carbon atom (C-1) bridges the xanthene moiety and the lactam ring scirp.org.

Upon interaction with a specific analyte, such as certain metal ions or under acidic conditions, the spirolactam ring undergoes an opening, transforming into a highly fluorescent, colored, ring-opened amide form scirp.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netjlu.edu.cnrsc.org. This structural change restores the conjugation of the xanthene chromophore, leading to a significant increase in absorption (often around 530 nm) and emission intensity (typically around 555-590 nm) scirp.orgmdpi.comnih.govjlu.edu.cn. The mechanism has been supported by various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, FT-IR spectroscopy, and in some cases, single-crystal diffraction analyses scirp.orgnih.govnih.govrsc.orgfrontiersin.org.

The spirolactam ring-opening can be triggered by:

Metal Ion Complexation : Specific metal ions, such as Al³⁺, Cu²⁺, Fe³⁺, Hg²⁺, and Ni²⁺, can coordinate with the probe, initiating the ring-opening process scirp.orgmdpi.comnih.govresearchgate.netresearchgate.netjlu.edu.cnacs.org. For instance, Rhodamine 6G-based chemosensors exhibit increased fluorescence intensity (e.g., 780 times for H₃L1) in the presence of Al³⁺ ions, accompanied by a visible color change to pinkish yellow nih.gov.

pH Changes : Low pH or acidic conditions can also induce the opening of the spirolactam ring, making some rhodamine derivatives useful as pH-sensitive probes nih.govnih.gov.

The selectivity of Rhodamine 6G-based probes towards particular analytes is achieved by strategically introducing specific functional groups that act as recognition sites. These functional groups are designed to bind preferentially with target ions or molecules, thereby triggering the spirolactam ring-opening and the associated fluorescence "turn-on" response.

Examples of functional groups and their selective targets include:

Chromone aldehydes : Condensation with Rhodamine 6G hydrazide to form imine derivatives (RD1-RD4) has shown selective detection of copper (II) ions (Cu²⁺) in aqueous acetonitrile (B52724) solutions scirp.orgscirp.orgnsf.gov.

3-hydroxy-2-naphthoic hydrazide : Modification of Rhodamine 6G with this group yielded derivative RdN, which selectively senses Pb²⁺ and Cu²⁺ ions mdpi.com. The detection limits for Pb²⁺ and Cu²⁺ were determined to be 0.112 µM and 0.130 µM, respectively mdpi.com.

Pyrazole-based units : Rhodamine-pyrazole-based chemosensors have been developed for the dual detection of Ni²⁺ and Al³⁺ ions nih.gov.

2-hydroxy-5-nitro benzaldehyde : A Rhodamine 6G derivative (P2) bearing this functional group demonstrated high selectivity for Cu²⁺ ions, with a detection limit of 9.663 × 10⁻⁸ M nih.gov.

Dithiocarbonate groups : Sensors incorporating dithiocarbonate groups have shown selective response to Hg²⁺, exhibiting strong colorimetric changes and intense fluorescence science.gov.

Amino-functionalized UiO-66 : Rhodamine 6G incorporated into amino-functionalized UiO-66 (R6G@UiO-66-(a)) can be used to detect formaldehyde, while those with carboxyl groups (R6G@UiO-66-(b)) can detect amine compounds, based on aldehyde-amine condensation reactions rsc.org.

The introduction of these functional groups allows for the tailored design of sensors that exhibit high sensitivity and selectivity, making Rhodamine 6G derivatives valuable tools for various analytical and biological applications.

Applications of Rhodamine 6g in Advanced Research Methodologies

Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules (fluorophores), a donor and an acceptor. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "spectroscopic ruler" capability makes FRET a powerful tool for investigating molecular interactions and conformations. Rhodamine 6G is frequently employed as a FRET dye due to its well-defined spectral properties and high fluorescence brightness. nih.gov

FRET as a Structural Tool in Nucleic Acid Research

Rhodamine 6G is commonly used as a FRET dye to investigate the structure and dynamics of nucleic acids. acs.orgnih.govacs.org By covalently attaching R6G and a suitable acceptor dye to specific locations on a DNA or RNA molecule, researchers can measure intramolecular distances and monitor conformational changes. acs.org

A key area of investigation involves understanding the local environment and dynamic behavior of the dye when attached to a biomolecule, as this influences the accuracy of FRET-based distance measurements. acs.orgnih.gov For instance, studies on Rhodamine 6G attached to the 5'-end of a DNA duplex have revealed that the dye does not exist in a single, static state. Instead, it exhibits a dynamic equilibrium between multiple conformational states. acs.orgnih.gov These states are characterized by different interactions between the dye and the adjacent nucleobases, particularly guanine, which can lead to fluorescence quenching through proton-coupled electron transfer. acs.org

Multiparameter fluorescence detection (MFD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been combined to provide a detailed picture of this heterogeneity. MFD experiments on R6G-labeled DNA have identified at least three distinct environments for the dye, each with unique fluorescence lifetimes and intensities. acs.orgnih.gov NMR studies corroborate these findings by determining the detailed geometric structures of the dye-DNA complexes, showing that the xanthene ring of Rhodamine 6G stacks onto the terminal base pair of the DNA duplex. acs.org This detailed understanding of the dye's orientation and dynamics is crucial for the precise structural interpretation of single-molecule FRET assays. acs.orgnih.govacs.org

Mechanistic Investigations of Energy Transfer between Dyes

The fundamental mechanism of energy transfer involving Rhodamine 6G has been the subject of extensive research. In typical FRET applications, the process is dominated by long-range dipole-dipole interactions, as described by Förster theory. cibtech.org Studies involving R6G as a donor and dyes like Nile Blue (N.B) as an acceptor in various solvents have demonstrated efficient energy transfer. cibtech.org The high values of the energy transfer rate constant (KET) and the critical transfer radius (R0) in these systems confirm that the resonance energy transfer is the primary mechanism of fluorescence quenching. cibtech.org

However, energy transfer involving R6G is not limited to FRET. It can also participate in photoinduced electron transfer (PET). When electronically excited, R6G can accept an electron from a suitable donor, forming a rhodamine 6G radical. nih.govd-nb.info This radical species can be further excited by another photon in a process called consecutive photoinduced electron transfer (conPET), enabling it to perform chemical reductions not possible with single-photon excitation. nih.govd-nb.info

Furthermore, when interacting with metallic nanoparticles, such as gold (Au), a different mechanism known as surface energy transfer (SET) can occur. aip.org Unlike FRET, SET does not require a resonant electronic transition and follows a 1/d⁴ distance dependence, where 'd' is the distance from the dye to the metal surface. aip.org This process involves the interaction of the donor dipole's electromagnetic field with the free conduction electrons in the metal. aip.org Research on R6G and gold nanoparticles has shown a significant shortening of the dye's fluorescence lifetime and a decrease in its emission, confirming the efficiency of the SET process. aip.org

Table 1: Energy Transfer Parameters for Rhodamine 6G with Different Acceptors

This table summarizes key parameters from studies on energy transfer mechanisms involving Rhodamine 6G as the donor.

AcceptorSolvent/MediumTransfer MechanismEnergy Transfer EfficiencyKey FindingsReference
Nile Blue (N.B)Ethanol (B145695)FRETHigh (not quantified)Energy transfer is dominated by long-range dipole-dipole interactions. cibtech.org
Nile Blue (N.B)Propylene CarbonateFRETHigh (not quantified)Propylene carbonate is a viable new medium for energy transfer dye lasers. cibtech.org
Gold (Au) NanoparticlesAqueous SolutionSET30% - 55%Energy transfer follows a 1/d⁴ distance dependence, characteristic of surface energy transfer. aip.org
Methylene Blue (MB)Cellulose MicroparticlesEnergy TrappingHigh (not quantified)Quenching occurs via energy transfer from excited R6G monomers to traps (R6G-MB pairs). conicet.gov.ar

Development of FRET-Based Biosensors

Rhodamine 6G is a popular component in the design of FRET-based biosensors for detecting a wide range of analytes, including metal ions, small molecules, and biomolecules like hyaluronidase. mdpi.commdpi.comdntb.gov.ua These sensors typically consist of a recognition element that binds the target analyte, linked to a FRET pair containing R6G as either the donor or acceptor. The binding event induces a conformational change that alters the distance between the donor and acceptor, leading to a measurable change in the FRET signal. mdpi.com

The common sensing mechanism for many rhodamine-based chemosensors involves the analyte-induced opening of a non-fluorescent, colorless spirolactam ring structure into a highly fluorescent, colored, open-ring form. mdpi.com This structural change provides a clear "turn-on" fluorescence response.

Examples of R6G in FRET biosensors include:

Hyaluronidase Detection : A nanoprobe using copper selenide (B1212193) (Cu₂₋ₓSe) quantum dots and Rhodamine 6G has been developed for the detection and imaging of hyaluronidase, an enzyme implicated in cancer progression. dntb.gov.ua

Metal Ion Sensing : Rhodamine derivatives are frequently used to create chemosensors for metal ions like Hg²⁺. mdpi.comresearchgate.net Replacing rhodamine B with rhodamine 6G in some sensor designs has been shown to improve the limit of detection. mdpi.com

General Biosensing Platforms : Due to their low cost, high FRET efficiency, and ease of modification, rhodamine dyes like R6G are valuable options for constructing various biosensors, including those for detecting exosomes, which are vesicles involved in intercellular communication. mdpi.com

Single-Molecule Fluorescence Spectroscopy and Imaging

The ability to detect and observe individual molecules provides insights into molecular heterogeneity and dynamics that are obscured in ensemble measurements. Rhodamine 6G's brightness and photostability make it an excellent probe for single-molecule studies.

Dynamics of Single Rhodamine 6G Molecules

Studying the behavior of individual R6G molecules reveals complex dynamics. When adsorbed on a surface like a glass-air interface, single R6G molecules exhibit fluctuations in fluorescence intensity and polarization. nih.gov However, their fluorescence becomes more stable when protected by a thin polymer film. nih.gov

The diffusion dynamics of R6G have been investigated in confined environments like silica (B1680970) nanochannels. aip.org These studies found that the diffusion coefficient of R6G inside these nanochannels is significantly decreased—by a factor of up to 10⁸—compared to its diffusion in water. aip.org This slowing is attributed to interactions with the nanochannel walls. aip.org

When attached to larger molecules like DNA, the rotational motion of R6G is significantly restricted. acs.org While free R6G in solution rotates rapidly (with a correlation time of ~0.2 ns), R6G attached to a DNA duplex exhibits much slower, complex dynamics due to its interaction with the DNA helix. acs.org These interactions are not uniform, leading to a dynamic heterogeneity where the dye molecule samples different local environments on timescales from nanoseconds to milliseconds. acs.orgnih.gov

Counting and Localization of Single Dye Molecules in Nanoparticles

A significant application of single-molecule imaging is the precise counting and localization of fluorescent molecules within nanostructures. This is crucial for optimizing fluorescent markers and understanding their properties. Optical single-particle microscopy has been successfully used to determine the number of R6G molecules embedded in organosilicate nanoparticles. researchgate.netnih.gov

By analyzing the fluorescence intensity of individual nanoparticles, researchers can count the discrete number of dye molecules inside. researchgate.netnih.gov For one particular system, analysis of fluorescence intensity revealed an average of 1.3 to 1.7 dye molecules per nanoparticle. researchgate.netnih.gov This method relies on observing the stepwise photobleaching or "blinking" of the fluorescence signal. Each step down in intensity corresponds to the bleaching of a single R6G molecule, allowing for a direct count. The blinking behavior itself, a characteristic of single quantum systems, can be described by a power law. researchgate.netnih.gov

Accurate localization of single molecules is also critical. Super-resolution imaging techniques can map the position of a single R6G molecule with a precision below the diffraction limit of light, for example, when it is adsorbed onto a silver nanoparticle aggregate. rsc.org This allows for the high-resolution mapping of electromagnetic "hot spots" on the nanoparticle surface. rsc.org

Table 2: Single-Molecule Counting of Rhodamine 6G in Nanoparticles

This table presents findings from a study focused on quantifying the number of R6G molecules within individual nanoparticles.

Nanoparticle TypeMeasurement TechniqueAverage Molecules per NanoparticleKey ObservationReference
Organosilicate (H₃C-SiOₓ-R6G)Single-Particle Fluorescence Microscopy1.3 - 1.7The number of embedded dye molecules was determined by analyzing discrete fluorescence intensity levels. researchgate.netnih.gov
Organosilicate (H₃C-SiOₓ-R6G)Ensemble Measurements~1Ensemble methods provide an average that can differ from direct single-particle counting. researchgate.netnih.gov

Scanning Tunneling Microscope (STM) Light Emission from Single Molecules

Advanced Microscopy Techniques Utilizing Rhodamine 6G

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that uses a spatial pinhole to eliminate out-of-focus light, enabling the reconstruction of three-dimensional structures from obtained images. vivascope.com Rhodamine 6G is frequently used as a fluorescent probe in CLSM due to its brightness and photostability. aip.orgnih.gov

CLSM has been employed to study the microcirculation in the inflamed knee joint capsule of rats, where Rhodamine 6G served as a marker for leukocytes. nih.gov This allowed for the visualization and quantification of leukocyte adhesion within the microvasculature during an acute inflammatory response. nih.gov In another application, Rhodamine 6G staining was used to visualize the osteocyte lacuno-canalicular network in bone tissue. researchgate.net CLSM imaging of the stained bone cross-sections allowed for detailed quantification of the network's density and connectivity. researchgate.net

More recently, research has focused on developing pH-sensitive fluorescent markers for cancer cell imaging. nih.gov While Rhodamine 6G itself is not pH-dependent, a conjugate was created that exhibits a sharp increase in fluorescence in the acidic microenvironment characteristic of tumors. nih.gov This "smart" probe, when encapsulated in polymeric micelles, allowed for the selective and efficient visualization of cancer cells using CLSM, demonstrating significantly higher accumulation and emission in cancer cells compared to normal cells. nih.gov

Multiparameter Fluorescence Detection (MFD) is a powerful technique that goes beyond simply measuring fluorescence intensity. It simultaneously monitors several fluorescence parameters, such as lifetime and anisotropy, for each detected molecule. nih.gov This provides a more comprehensive picture of the molecular environment and dynamics. Rhodamine 6G is often used in MFD studies, both as a standalone molecule and as a label on biomolecules. acs.orgnih.gov

MFD is particularly valuable in single-molecule FRET (smFRET) experiments, where it can provide additional layers of information to resolve structural and dynamical heterogeneity. nih.govspringernature.com For instance, in the study of the R6G-DNA conjugate, MFD was essential in distinguishing the three different conformational states based on their unique fluorescence lifetime and intensity distributions. acs.orgnih.gov By analyzing bursts of photons from single molecules diffusing through a confocal volume, MFD can create multi-dimensional histograms that clearly separate different molecular species or conformational states. scispace.com For example, a study on a double-stranded oligonucleotide labeled with Rhodamine 6G identified two distinct states—a quenched state and an unquenched state—each with characteristic mean fluorescence intensity, anisotropy, and lifetime. scispace.com

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume (typically on the order of a femtoliter). aapt.org These fluctuations are caused by fluorescent molecules diffusing in and out of the focused laser beam. By analyzing the temporal autocorrelation of these fluctuations, FCS can determine parameters such as the diffusion coefficient, concentration, and molecular brightness of the fluorescent species. aapt.orgspringernature.com

Rhodamine 6G is a widely used calibration standard in FCS measurements due to its well-characterized diffusion properties and high photostability. aip.org Precise measurements of its diffusion coefficient in aqueous solutions at various temperatures have been established using techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR), providing a reliable reference for FCS experiments. aip.org

FCS has been used to study the intraparticle diffusion of Rhodamine 6G within single porous silica particles. acs.org The analysis revealed two diffusion components: a faster component corresponding to free diffusion within the pores and a slower component associated with adsorption and desorption processes on the pore surfaces. acs.org This demonstrates the power of FCS to probe complex diffusion behaviors at the single-particle level. acs.org Furthermore, FCS is a key component of MFD, where autocorrelation analysis of fluorescence fluctuations provides insights into the dynamics of molecular interactions, such as the nano- to millisecond timescale dynamics of the R6G-DNA interactions. acs.orgnih.gov

Table 2: Diffusion Coefficients of Rhodamine 6G Determined by PFG-NMR

Temperature (K)Diffusion Coefficient (D) in D₂O (10⁻¹⁰ m²/s)
2802.8
2954.2
3105.8
3206.9

Note: Data adapted from precise diffusion measurements for FCS calibration. aip.org

Multiparameter Fluorescence Detection (MFD)

Rhodamine 6G in Forensic Science Methodologies

Rhodamine 6G is a highly effective fluorescent dye used in forensic science for the enhancement of latent fingerprints, particularly those developed with cyanoacrylate (superglue) fuming. arrowheadforensics.comarrowheadforensics.comforensicresources.org The translucent nature of cyanoacrylate-developed prints often requires further treatment to make them visible, especially on complex or multi-colored surfaces. arrowheadforensics.com

The methodology involves applying a dilute solution of Rhodamine 6G (often in methanol) to the surface containing the cyanoacrylate-fumed prints. forensicresources.orgforensicresources.org The dye adheres to the polymerized cyanoacrylate. arrowheadforensics.com When illuminated with an alternate light source (ALS) or a laser in the 495-540 nm range, the Rhodamine 6G fluoresces, causing the latent print ridges to glow brightly against a dark background. arrowheadforensics.comarrowheadforensics.com This technique significantly improves the visibility and contrast of the prints, allowing for successful photography and identification. forensicresources.org

Rhodamine 6G is considered one of the most effective laser dyes for this purpose due to its high fluorescence efficiency. forensicresources.org It is suitable for use on a wide variety of non-porous surfaces and, in some cases, can be adapted for semi-porous surfaces using a water-based solution. forensicresources.orgforensicresources.org

Fluorescent Detection of Latent Fingerprints

Rhodamine 6G is a highly effective fluorescent dye utilized in forensic science to enhance the visibility of latent fingerprints, particularly after they have been developed with cyanoacrylate (super glue) fuming. arrowheadforensics.comforensicresources.org The cyanoacrylate process creates a whitish-grey polymer residue on the fingerprint ridges, to which Rhodamine 6G can adhere. forensicresources.org When illuminated with a laser or an alternate light source, typically in the 495-540 nm range, the dye fluoresces, making the latent prints brightly visible. arrowheadforensics.comtigerofficer.com This method is especially useful for non-porous surfaces but can also be applied to semi-porous materials. forensicresources.orgforensicresources.org

The procedure involves preparing a solution of Rhodamine 6G in a solvent like methanol (B129727) and applying it to the cyanoacrylate-fumed evidence by spraying or submersion. forensicresources.orgforensicresources.org After drying, the evidence is examined under a suitable light source, and any developed prints will fluoresce, often appearing bright yellow. forensicresources.org For photographic documentation, an orange filter is typically used with the camera to capture the fluorescence effectively. forensicresources.org

Recent research has explored novel methods to further improve the quality of fingerprint images. One such study investigated the combination of Rhodamine 6G with Au-Pd core-shell nanorods. ifo.lviv.ua This system demonstrated enhanced fingerprint images when illuminated with green-LED light compared to standard white-light illumination. ifo.lviv.ua The enhancement is attributed to the coupling of localized surface plasmon resonance in the nanorods with the emission of the Rhodamine 6G molecules. ifo.lviv.ua

Table 1: Rhodamine 6G Application in Latent Fingerprint Detection

Parameter Description Source
Primary Application Fluorescent dye staining of cyanoacrylate-developed latent prints. arrowheadforensics.comforensicresources.org
Surface Type Primarily non-porous, with some applicability to semi-porous surfaces. forensicresources.orgforensicresources.org
Excitation Wavelength 495-540 nm. arrowheadforensics.comtigerofficer.com
Visualization Bright yellow fluorescence under an alternate light source. forensicresources.org

| Enhancement Technique | Combination with Au-Pd core-shell nanorods for improved image quality. | ifo.lviv.ua |

Environmental Tracing Methodologies

Due to its intense fluorescence and high visibility, Rhodamine 6G is widely used as a tracer dye in environmental studies, particularly for tracking water flow and the dispersion of pollutants in river systems and other bodies of water. syronoptics.comwikipedia.org Its ability to be detected in very low concentrations using fluorometers makes it an ideal tool for mapping water movement, identifying pollution sources, and understanding transport phenomena in aquatic environments. wikipedia.org This information is crucial for environmental monitoring, pollution control, and safeguarding both ecosystems and public health.

The spectroscopic properties of Rhodamine 6G are influenced by its concentration and the solvent it is in. epa.gov Studies have shown that in aqueous solutions, the fluorescence spectrum can be tuned from approximately 550 nm in dilute solutions to around 620 nm at higher concentrations, where dye aggregates begin to form. epa.gov The choice of solvent can also cause shifts in the fluorescence spectrum, with the highest intensity observed in methanol and the lowest in dimethyl sulfoxide (B87167) (DMSO). epa.gov These characteristics are critical for optimizing its use and ensuring accurate measurements in environmental tracing applications. epa.gov

Nonlinear Optical (NLO) Studies

Third-Order Optical Nonlinearity in Doped Films

Rhodamine 6G has been a subject of interest in the field of nonlinear optics, particularly for its third-order optical nonlinearity. This property is crucial for applications such as optical switching. scirp.orgacrhem.org Research has been conducted on Rhodamine 6G doped into various host matrices, such as polyvinyl alcohol (PVA) films and silica-titania (SiO2-TiO2) sol-gel thin films, to investigate these properties. scirp.orgacrhem.orgspiedigitallibrary.org

In one study, DNA was used as a dopant in Rhodamine 6G/PVA films. scirp.orgacrhem.org Z-scan measurements with picosecond pulses at 800 nm revealed a negative nonlinear refractive index (n2). The magnitude of n2 was found to vary with the concentration of DNA, ranging from (0.065 - 2.89) × 10⁻¹⁴ cm²/W. scirp.orgacrhem.org The third-order nonlinear optical susceptibility (χ(3)) was estimated to be as high as 2.72 × 10⁻¹² e.s.u. for films with 2 wt% DNA. scirp.orgacrhem.org Another study on Rhodamine-6G-doped SiO2-TiO2 thin films measured a third-order nonlinear susceptibility of approximately 10⁻⁹ e.s.u. using the degenerate four-wave mixing technique. spiedigitallibrary.org

Table 2: Third-Order Nonlinear Optical Properties of Rhodamine 6G Doped Films

Film Composition Measurement Technique Key Findings Source
DNA doped Rhodamine 6G/PVA Z-scan (~2 ps, 800 nm) Negative nonlinear refractive index (n2) of (0.065 - 2.89) × 10⁻¹⁴ cm²/W. Third-order nonlinear optical susceptibility (χ(3)) of up to 2.72 × 10⁻¹² e.s.u. scirp.orgacrhem.org
Rhodamine 6G doped SiO2-TiO2 Degenerate Four-Wave Mixing Third-order nonlinear susceptibility (χ(3)) of ~10⁻⁹ e.s.u. spiedigitallibrary.org

Two-Photon Absorption Phenomena

Two-photon absorption (TPA) is another significant nonlinear optical property of Rhodamine 6G that has been extensively studied. TPA is a process where a molecule absorbs two photons simultaneously, leading to electronic excitation. This phenomenon has been observed in Rhodamine 6G solutions and doped films under various experimental conditions. scirp.orgacrhem.orgoptica.org

Research on DNA-doped Rhodamine 6G/PVA films demonstrated strong two-photon absorption, with a magnitude of approximately 1.6 cm/GW for films doped with 2 wt% of DNA. scirp.orgacrhem.org This value was noted to be higher than that observed in solutions. scirp.org Other studies using the thermal lens technique on Rhodamine 6G in methanol solutions also confirmed the existence of TPA, along with three-photon absorption, and found that the occurrence of these processes is significantly influenced by the dye concentration.

Furthermore, two-photon induced fluorescence has been observed in Rhodamine 6G solutions within microbubble resonators, even at low pump powers from a continuous wave laser. optica.org The spatial properties of entangled two-photon absorption in Rhodamine 6G have also been investigated, revealing a dependence on the beam waist size similar to that of classical two-photon absorption. aps.org These findings contribute to a deeper understanding of the fundamental interactions between light and matter in this versatile dye.

Advanced Topics and Future Research Directions

Exploration of Rhodamine 6G in "Smart" Polymeric Micelles

Rhodamine 6G is being explored for integration into "smart" polymeric micelles, which are dynamic nanocarriers designed to respond to specific environmental stimuli researchgate.netmdpi.com. These micelles offer promising avenues for applications requiring controlled release or targeted visualization. For instance, researchers have developed pH-sensitive fluorescent markers by conjugating Rhodamine 6G with a Förster Resonance Energy Transfer (FRET)/Photoinduced Electron Transfer (PeT) pair within chitosan-based polymeric micelles researchgate.netacs.org. This system allows for a sharp change in fluorescence intensity in response to pH variations, making it suitable for selective imaging of cancer cells, which often exhibit an acidic microenvironment researchgate.netbohrium.com.

The incorporation of Rhodamine 6G into such micelles can enhance the dye's aggregation within the hydrophobic core, potentially intensifying FRET and PeT effects due to the increased concentration and proximity of fluorophores researchgate.net. This strategy leverages the micelle's ability to regulate the pH dependence of fluorescence, offering a versatile platform for visualizing various cell types and intracellular structures researchgate.net.

Integration into Quantum Optoelectronic Systems

Rhodamine 6G is being investigated for its potential in quantum optoelectronic systems, particularly as a component in single-photon sources and organic light-emitting diodes (OLEDs) mdpi.comoup.comoptica.org. Its high quantum yield and well-defined spectral properties make it a suitable candidate for generating single photons, which are crucial for quantum optics applications oup.comoptica.org.

Early work demonstrated photon antibunching in Rhodamine 6G dye positioned in a dielectric microcavity, indicating its capability for single-photon generation oup.com. Researchers are developing high-efficiency single-photon sources by isolating single dye molecules, thereby limiting emission to a single photon per pump pulse optica.org. In the context of OLEDs, Rhodamine 6G can be used to optimize devices for specific biomedical applications. For example, OLEDs designed with a distributed Bragg reflector can achieve a narrow emission characteristic to excite Rhodamine 6G at its absorption peak (e.g., 530 nm), minimizing optical crosstalk between the OLED's electroluminescence and the dye's fluorescence mdpi.com. This integration is vital for compact optical sensor designs.

Development of New Spectroscopic Probes with Enhanced Performance

Rhodamine 6G continues to be a central molecule in the development of advanced spectroscopic probes, particularly in surface-enhanced Raman scattering (SERS) and super-resolution fluorescence microscopy acs.orgresearchgate.netacs.orgresearchgate.netnih.gov. Strategies focus on enhancing its signal, stability, and utility in complex environments.

In SERS, Rhodamine 6G serves as a model analyte to evaluate the performance of novel SERS substrates. For instance, large-area gold-coated polyamide nanopillar arrays with sub-10 nm gaps have shown high SERS sensitivity for Rhodamine 6G, enabling detection down to 10⁻¹⁴ M concentrations and achieving a large analytical enhancement factor of approximately 10¹⁰ researchgate.net. Gold nanorods have also been utilized, demonstrating strong time-dependent SERS intensity during wet-to-dry transitions, attributed to the formation of 3D "hot spots" that trap target molecules acs.org. Furthermore, studies involving Rhodamine 6G on two-dimensional transition metal dichalcogenides (TMDs) like MoS₂ and WSe₂ have explored chemical Raman enhancement factors, showing correlations with photoinduced charge transfer acs.org.

For super-resolution fluorescence microscopy, efforts are directed at improving Rhodamine 6G's photostability to enable prolonged single-molecule studies. Encapsulation of Rhodamine 6G within supramolecular hosts, such as cucurbit mdpi.comuril, has significantly enhanced its photostability, making it suitable for single-molecule detection nih.gov.

Theoretical Modeling of Complex Rhodamine 6G Systems

Theoretical modeling, particularly using density functional theory (DFT) and molecular dynamics (MD) simulations, is crucial for understanding and predicting the behavior of Rhodamine 6G in various complex systems aps.orgaps.orgaip.orgacs.orgnih.govrsc.orgnih.govd-nb.inforesearchgate.netresearchgate.netacs.orgcapes.gov.bracs.orgicm.edu.plrsc.org. These computational approaches provide insights into molecular interactions, optical properties, and dynamic processes at an atomic level.

DFT calculations have been employed to study the equilibrium atomic geometries and optical properties of Rhodamine 6G molecular dimers, predicting significant redshifts or blueshifts in absorption spectra upon aggregation aip.org. Time-dependent DFT (TD-DFT) is used to analyze vibrational frequencies and resonant electronic transitions, aiding in the assignment of SERS and resonance Raman spectra acs.orgresearchgate.netacs.orgcapes.gov.br.

Molecular dynamics simulations are used to investigate the diffusion of Rhodamine 6G at interfaces, such as n-decane–water interfaces, revealing increased mobility compared to bulk water and the influence of orientational ordering of solvent molecules aps.orgaps.org. MD simulations also explore the adsorption of Rhodamine 6G on gold electrodes with varying surface charges, elucidating how adsorption affects molecular conformation and its implications for SERS measurements researchgate.net. Furthermore, MD simulations have been applied to study the dimerization of Rhodamine 6G in aqueous solutions, providing insights into solvent-mediated electrostatic attractions and entropy contributions to dimer formation nih.gov. Theoretical models also help in understanding the effect of temperature on the fluorescence spectrum of Rhodamine 6G, predicting changes in intensity and spectral broadening icm.edu.pl.

Strategies for Overcoming Photodegradation in High-Performance Applications

Photodegradation, or photobleaching, remains a significant challenge for Rhodamine 6G in high-performance applications, limiting its operational lifetime aip.orgaip.orgnih.govnih.govacs.orgoptica.orgoptica.orgacs.org. Researchers are actively developing strategies to enhance its photostability.

One approach involves incorporating Rhodamine 6G into solid matrices, such as sol-gel glass, which can reduce degradation by limiting interaction with water and reactive species aip.orgaip.org. The presence of DNA-templated CdS nanoparticles in these matrices has been shown to enhance photoluminescence intensity and tune emission wavelengths, while also contributing to reduced photodegradation due to the solid environment aip.orgaip.org.

Another strategy focuses on confinement. Micron-sized polydimethylsiloxane (B3030410) (PDMS) wells have been shown to significantly increase the survival time of individual Rhodamine 6G molecules before photobleaching, suggesting that confinement can reduce the rate of degradation without the need for chemical quenchers nih.govnih.gov.

Chemical additives are also widely explored. Antioxidants (e.g., n-propyl gallate, ascorbic acid) and triplet state quenchers (e.g., mercaptoethylamine, cyclo-octatetraene) are used to suppress the generation of free radicals and prevent oxygen-independent photobleaching nih.govacs.org. These compounds can significantly improve the fluorescence brightness and extend the observation time in single-molecule studies acs.org.

Q & A

Q. What are the optimal storage and handling protocols for Rhodamine 6G to ensure experimental reproducibility?

Rhodamine 6G should be stored in a dry, well-ventilated area in tightly sealed containers to prevent moisture absorption and photodegradation . Avoid exposure to light, as it is photosensitive, and maintain storage temperatures at -20°C for long-term stability . Handling requires personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization is possible .

Q. How does Rhodamine 6G’s fluorescence quantum yield and photostability compare to other xanthene dyes?

Rhodamine 6G exhibits a high molar extinction coefficient (~1.1 × 10⁵ M⁻¹cm⁻¹) and fluorescence quantum yield (~0.95 in ethanol), outperforming fluorescein but with a redshifted emission peak at 560 nm . Photostability is moderate but can be enhanced by antioxidants like t-butyl hydroxyanisole, which reduces radical-induced photobleaching .

Q. What are the primary applications of Rhodamine 6G in biological imaging?

As a cell-permeable cationic dye, it selectively accumulates in mitochondria due to membrane potential, making it ideal for live-cell imaging and tracking leukocyte dynamics via intravital microscopy . Derivatives like 6-Rhodamine 6G carboxylic acid improve labeling efficiency by minimizing steric hindrance .

Q. How does Rhodamine 6G interact with metal nanoparticles in surface-enhanced Raman spectroscopy (SERS)?

Rhodamine 6G binds to silver nanoparticles via electrostatic interactions, with its molecular resonances coupling strongly with localized surface plasmon resonances (LSPR). This coupling amplifies Raman signals by up to 10¹⁵-fold under optimized substrate conditions .

Advanced Research Questions

Q. How can Rhodamine 6G’s cytotoxicity be modulated for selective cancer cell targeting?

Counteranion engineering (e.g., replacing chloride with hydrophobic anions) enables tunable cytotoxicity. Hydrophobic R6G salts form nanoparticles that are selectively toxic to cancer cells while sparing normal cells, as demonstrated in vitro . Sodium-based salts, however, show negligible toxicity across cell types.

Q. What methodologies optimize SERS substrates for trace detection of Rhodamine 6G?

Electrochemical deposition of Ag/TiN composite substrates at 2 V with a 1:1 citrate/AgNO₃ ratio achieves a detection limit of 10⁻¹³ mol/L. Finite element modeling confirms morphological alignment with idealized "milky" structures for maximal electric field enhancement . WS₂ monolayers also show promise, with detection limits of 10⁻⁶ mol/L .

Q. How do competitive adsorption phenomena affect Rhodamine 6G’s utility in biosensing?

Rhodamine 6G and dopamine compete for oxygen-rich binding sites on graphene oxide (GO). Dopamine displaces R6G from GO surfaces, enabling fluorescence-based detection of dopamine at sub-micromolar concentrations. This mechanism supports colorimetric biosensor development .

Q. What synthetic strategies improve Rhodamine 6G derivatives for oligonucleotide labeling?

Phosphoramidite derivatives (e.g., R6G phosphoramidite, 6-isomer) enable covalent attachment to oligonucleotides during solid-phase synthesis. Pure isomers ensure consistent fluorescence properties, critical for qPCR and DNA sequencing applications .

Q. How does resonance Raman spectroscopy (RRS) elucidate Rhodamine 6G’s electronic structure?

Time-dependent density functional theory (TDDFT) simulations reveal resonance enhancements of ~10⁵ for R6G, aligning with experimental SERS data. This approach bypasses fluorescence interference near absorption maxima (~530 nm) .

Q. Can Rhodamine 6G-based probes achieve selective detection of trace elements like selenium?

In a fluorometric assay, R6G forms non-fluorescent complexes with I₃⁻, which dissociate in the presence of Se(IV), restoring fluorescence. Optimal conditions include 0.36 mol/L H₂SO₄ and 23.3 µmol/L R6G, achieving a detection limit of 2 nmol/L .

Key Methodological Considerations

  • Photostability : Use antioxidant additives (e.g., t-butyl hydroxyanisole) to mitigate photobleaching .
  • Toxicity Screening : Evaluate counteranion effects using in vitro models to balance efficacy and safety .
  • Substrate Design : Combine computational modeling (e.g., finite element analysis) with empirical optimization for SERS applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.